molecular formula C15H11N3 B8786106 2,2':3',2''-Terpyridine CAS No. 72847-58-6

2,2':3',2''-Terpyridine

Cat. No.: B8786106
CAS No.: 72847-58-6
M. Wt: 233.27 g/mol
InChI Key: JFJNVIPVOCESGZ-UHFFFAOYSA-N
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Description

Significance as a Tridentate Ligand in Coordination Chemistry

2,2':3',2''-Terpyridine is classified as a tridentate ligand, meaning it can bind to a central metal atom through three of its nitrogen atoms. wikipedia.orgrsc.orgnih.gov This NNN-type chelation occurs at meridional sites, forming two stable, adjacent five-membered MN2C2 chelate rings. wikipedia.org This strong and stable binding ability allows it to form well-defined complexes with a vast range of transition metal ions. wikipedia.orgrsc.orgnih.govnih.gov

The resulting metal complexes, such as [M(terpy)2]n+, are common and are noted for their achiral nature, which distinguishes them from similar complexes like [M(bipy)3]n+. wikipedia.org The stability of these complexes is a key factor in their utility, with metals like ruthenium and osmium forming particularly stable terpyridine complexes that exhibit slow ligand exchange rates at room temperature. nih.gov In contrast, metals such as Zn2+ and Cd2+ show weaker and more dynamic binding, a feature that is exploited in the design of dynamic supramolecular systems. nih.gov

The coordination of this compound to a metal center significantly influences the electronic properties of the resulting complex. These complexes are known to exhibit characteristic optical and electrochemical behaviors, including metal-to-ligand charge transfer (MLCT) in the visible region, reversible oxidation and reduction processes, and often, intense luminescence. wikipedia.orgnih.gov

Contextual Role in Supramolecular and Materials Chemistry

The rigid and linear nature of the linkage makes this compound an invaluable building block in the field of supramolecular chemistry.[+-tpy>4] researchgate.netchemicalbook.comnih.gov This characteristic allows for the predictable self-assembly of complex and highly ordered supramolecular architectures. nih.govroyalsocietypublishing.org Scientists have successfully utilized modified terpyridine ligands to construct a variety of remarkable structures, including Sierpiński triangles, hexagonal gaskets, and supramolecular rosettes. nih.govchemicalbook.comnih.gov

The versatility of this compound extends into materials science, where it is incorporated into a diverse range of materials to impart specific functions. royalsocietypublishing.orgirphouse.com Its derivatives are crucial components in the development of:

Photoactive Materials: Terpyridine complexes, particularly those of ruthenium, iridium, and platinum, possess notable electrochemical and photophysical properties. rsc.org This makes them essential for applications in charge separation assemblies, where they can act as photosensitizers, electron relays, and catalysts for processes like hydrogen evolution. rsc.orgacs.org

Organic Light-Emitting Diodes (OLEDs): Modification of organic-inorganic platforms with terpyridine fragments is a strategy to create components for OLED devices. researchgate.net

Chemosensors: The ability of terpyridine to bind to specific metal ions and the resulting changes in photophysical properties are exploited in the design of chemosensors. rsc.orgresearchgate.net

Metal-Organic Frameworks (MOFs): Terpyridine is a vital organic linker in the design of MOFs, where its coordination modes can be used to generate a vast number of frameworks with tailored properties. researchgate.net

The incorporation of π-conjugated systems into the terpyridine backbone has been a significant area of research, leading to advanced materials with applications in opto-electronic devices and nanotechnology. rsc.org

Conceptual Framework of Terpyridine as a Pincer and Non-Innocent Ligand

This compound is often described as a "pincer" ligand. rsc.orgnih.gov This terminology arises from its tridentate nature, which provides a tight, almost planar chelation to a metal cation, resembling a pincer. nih.gov This strong and stable coordination is a result of its ability as a strong σ-donor. nih.gov

Furthermore, this compound is considered a "non-innocent" ligand. rsc.orgnih.govchemicalbook.com This means the ligand itself can actively participate in the redox chemistry of the complex. The three electron-deficient pyridine (B92270) rings give the terpyridine ligand a low-lying lowest unoccupied molecular orbital (LUMO). rsc.orgnih.gov This allows for the delocalization of electrons from the metal center to the ligand during redox processes. rsc.orgnih.gov

This non-innocent character has several important consequences:

Stabilization of Low-Valent Metals: The ability of the terpyridine ligand to accept electron density makes it particularly effective at stabilizing metal ions in low oxidation states, such as Ni(0), Ni(I), Fe(II), Co(I), and Mn(I). rsc.orgnih.gov

Ligand-Based Redox Activity: In some cases, redox chemistry can occur on the ligand itself rather than at the metal core. nih.gov

Catalytic Applications: This property is harnessed in catalysis, where terpyridine-metal complexes can facilitate challenging transformations like C-C bond formation and hydrofunctionalization. nih.govchemicalbook.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72847-58-6

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2,3-dipyridin-2-ylpyridine

InChI

InChI=1S/C15H11N3/c1-3-9-16-13(7-1)12-6-5-11-18-15(12)14-8-2-4-10-17-14/h1-11H

InChI Key

JFJNVIPVOCESGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=CC=C2)C3=CC=CC=N3

Origin of Product

United States

Sophisticated Synthetic Methodologies and Functionalization Strategies

Contemporary Synthetic Approaches to the 2,2':3',2''-Terpyridine Core

The construction of the fundamental three-ring terpyridine system can be achieved through several strategic approaches, each with its own merits and applications. These methods can be broadly categorized into coupling reactions, ring assembly protocols, and named reactions that have become synonymous with pyridine (B92270) synthesis.

Modern cross-coupling reactions have revolutionized the synthesis of bi- and oligo-pyridines, and terpyridines are no exception. The Stille coupling , which involves the palladium-catalyzed reaction of an organotin compound with an organic halide, has proven to be a powerful tool for constructing the terpyridine core. wikipedia.org This methodology offers a versatile route for creating both symmetrical and unsymmetrical terpyridines by coupling 2-stannylpyridines with 2,6-dihalopyridines or 2,6-distannylpyridine with 2-halopyridines. A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups, allowing for the pre-functionalization of the pyridine building blocks. wikipedia.org

Oxidative dehydrogenation represents one of the earliest methods for synthesizing terpyridine. The seminal work by Morgan and Burstall in 1932 involved the oxidative coupling of pyridine using iron(III) chloride at high temperatures and pressures. rsc.org While historically significant, this method often produces a complex mixture of polypyridines, making purification challenging. wikipedia.org More contemporary approaches to oxidative dehydrogenation aim to improve selectivity and yield, though they are less commonly employed for targeted synthesis compared to cross-coupling methods. wikipedia.org

Ring assembly strategies construct the central pyridine ring from acyclic precursors. These methods are highly effective and offer excellent control over the final structure. rsc.org One common approach involves the condensation of a 1,5-dione equivalent with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form the dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic terpyridine. rsc.org

One-pot synthesis protocols have gained significant traction due to their efficiency, reduced waste, and simplified procedures. tandfonline.com An efficient one-pot method for synthesizing terpyridine ligands involves the reaction of 2-acetylpyridine (B122185) and ammonium acetate, sometimes in the presence of a solvent like glycol and under microwave irradiation, which can proceed without a catalyst. rsc.org These streamlined procedures are particularly attractive for generating libraries of substituted terpyridines for screening purposes.

The Kröhnke methodology is a cornerstone of pyridine synthesis and has been extensively applied to the preparation of 4'-substituted-2,2':6',2''-terpyridines. wikipedia.orgisca.me The classical Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. wikipedia.org A more common and simplified variation for terpyridine synthesis involves the condensation of two equivalents of a 2-acetylpyridine derivative with a substituted aldehyde in the presence of a base and an ammonia source. mdpi.comnih.gov This method is widely used for introducing a diverse range of substituents at the 4'-position of the central pyridine ring. royalsocietypublishing.org

The Sauer methodology is another important cycloaddition-based approach for constructing the pyridine ring. isca.meresearchgate.net This method often involves the reaction of an enamine or a related species with a suitable dienophile, followed by elimination to form the aromatic ring. While less common than the Kröhnke method for terpyridine synthesis, it represents a valuable alternative, particularly for accessing specific substitution patterns. researchgate.net

Beyond the palladium-catalyzed cross-coupling reactions mentioned earlier, other metal-mediated routes have been developed for terpyridine synthesis. An early example involved the reaction of 2,2'-bipyridine (B1663995) with 2-pyridyllithium, which, while effective, also produced dihydropyridine byproducts. rsc.org The use of transition metal catalysts in coupling reactions remains the most prevalent metal-mediated approach due to the high yields and functional group tolerance. nih.gov Palladium catalysts, in particular, are favored for their efficiency in forming the crucial C-C bonds that link the pyridine rings. e-bookshelf.de

Rational Design and Synthesis of Functionalized this compound Derivatives

The true power of terpyridine chemistry lies in the ability to introduce functional groups onto the ligand scaffold. These substituents can dramatically alter the electronic, steric, and photophysical properties of the resulting metal complexes, enabling their use in a wide range of applications.

The 4'-position of the central pyridine ring is the most common site for functionalization. researchgate.net This is because substituents at this position can directly influence the ligand's electronic properties and the resulting metal complex's photophysical and redox characteristics without introducing steric hindrance near the coordination sphere. researchgate.net A variety of synthetic strategies have been developed to introduce a wide array of substituents at this position.

The Kröhnke condensation is a primary method for incorporating aryl groups at the 4'-position by using different aromatic aldehydes as starting materials. royalsocietypublishing.orgthieme-connect.com This allows for the straightforward synthesis of terpyridines with electron-donating or electron-withdrawing groups, which in turn modulates the ligand's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. royalsocietypublishing.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are highly effective for attaching aryl and other groups to a pre-formed 4'-halo-terpyridine core. rsc.org

The introduction of different functional groups at the 4'-position has a profound impact on the properties of the terpyridine ligand and its metal complexes. For instance, electron-donating groups like amines can increase the electron density on the ligand, affecting the metal-to-ligand charge transfer (MLCT) transitions in its metal complexes. rsc.org Conversely, electron-withdrawing groups such as nitro or cyano can lower the energy of the ligand's π* orbitals. rsc.org This ability to fine-tune the electronic properties through synthetic modification is crucial for the rational design of terpyridine-based materials for applications ranging from solar cells to molecular sensors. nih.govresearchgate.net

Below is a table summarizing various 4'-substituted terpyridines and the synthetic methods used for their preparation, highlighting the versatility of these approaches.

4'-SubstituentSynthetic MethodPrecursorsReference
PhenylKröhnke Condensation2-Acetylpyridine, Benzaldehyde thieme-connect.com
4-NitrophenylSuzuki Coupling4'-Bromoterpyridine, 4-Nitrophenylboronic acid rsc.org
4-(Dimethylamino)phenylSuzuki Coupling4'-Bromoterpyridine, 4-(Dimethylamino)phenylboronic acid rsc.org
4-CyanophenylKröhnke Condensation2-Acetylpyridine, 4-Cyanobenzaldehyde researchgate.net
ThienylKröhnke Condensation2-Acetylpyridine, Thiophene-2-carboxaldehyde researchgate.net
4-HydroxyphenylKröhnke Condensation2-Acetylpyridine, 4-Hydroxybenzaldehyde royalsocietypublishing.org

Synthesis of Isomeric Terpyridines and Their Derivatives (e.g., 3,2':6',3''-Terpyridine, 4,2':6',4''-Terpyridine)

While 2,2':6',2''-terpyridine is the most common isomer in coordination chemistry, its symmetric isomers, 3,2':6',3''-terpyridine and 4,2':6',4''-terpyridine, are increasingly utilized in the construction of coordination networks and polymers. nih.gov The synthesis of these isomers is readily achieved by adapting well-established methods for 2,2':6',2''-tpy, primarily by substituting the starting material. nih.govmdpi.com

The one-pot synthesis and Kröhnke reaction are particularly adaptable. nih.gov By replacing 2-acetylpyridine with 3-acetylpyridine (B27631) or 4-acetylpyridine, the corresponding 3,2':6',3''-tpy and 4,2':6',4''-tpy derivatives can be prepared. nih.govmdpi.com These reactions typically involve the condensation of two equivalents of the respective acetylpyridine isomer with an aldehyde in the presence of a base and an ammonia source, such as ammonium acetate. nih.govmdpi.com This approach also allows for the introduction of various functional groups at the 4'-position of the central pyridine ring, analogous to the functionalization of the 2,2':6',2''-tpy isomer. nih.gov

For instance, the one-pot reaction of 4-ethoxybenzaldehyde (B43997) with 3-acetylpyridine in ethanol (B145695) with potassium hydroxide, followed by the addition of aqueous ammonia, yields 4′-(4-Ethoxyphenyl)-3,2′:6′,3″-terpyridine. mdpi.com This highlights the straightforward adaptation of the methodology for creating functionalized isomeric terpyridines.

Table 1: Comparison of Synthetic Routes for Isomeric Terpyridines

Method Starting Acetylpyridine Target Isomer Key Features
Kröhnke Reaction / One-Pot Synthesis 3-Acetylpyridine 3,2':6',3''-Terpyridine Adaptable for 4'-functionalization; moderate yields. nih.govmdpi.com

Strategic Incorporation of Reactive Functional Groups and Extended Conjugation Pathways

The functionalization of the terpyridine scaffold is crucial for its application in advanced materials, allowing for the covalent linking of other molecular units, tuning of photophysical properties, and control over self-assembly processes. The 4'-position of the central pyridine ring is the most common site for modification due to its accessibility through established synthetic routes. nih.govnih.gov

A versatile intermediate, 4'-chloro-2,2':6',2''-terpyridine, can be synthesized and subsequently converted into a variety of other derivatives. nih.gov This chloro-derivative serves as a key building block, enabling the incorporation of functional groups such as hydroxy, thiol, carboxylic acid, and amino groups through nucleophilic substitution reactions like the Williamson ether synthesis. nih.gov

Another widely used strategy involves the condensation reaction between a substituted aryl aldehyde and two equivalents of an acetylpyridine. nih.gov This method directly incorporates substituted aryl groups at the 4'-position, which is particularly useful for extending the π-conjugation of the system and modifying its electronic properties. For example, anthracene-functionalized terpyridines have been synthesized by esterification of a terpyridine-dicarboxylic acid precursor with anthracenyl alcohols, creating photoswitchable ligands. beilstein-journals.org

Table 2: Strategies for Functional Group Incorporation

Position Method Incorporated Group Examples Purpose
4' Post-synthesis modification of 4'-chloro-tpy -OH, -SH, -COOH, -NH2 Provides reactive sites for further chemistry. nih.gov
4' One-pot condensation with aryl aldehydes Substituted aryl groups Extends π-conjugation, tunes electronic properties. nih.gov

Sustainable Synthesis Routes Utilizing Biomass-Derived Precursors

In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable synthetic routes for terpyridines using precursors derived from renewable biomass. nih.gov Lignocellulosic biomass is a rich source of platform chemicals, including various aldehydes that can be used in terpyridine synthesis. nih.gov

Furfural, an aldehyde readily obtained from the dehydration of C5 sugars in hemicellulose, has been successfully employed in Kröhnke-type reactions to prepare furan-substituted terpyridines. nih.govresearchgate.net These intermediates can then undergo further transformations. For instance, the furan (B31954) ring can be oxidatively cleaved using potassium permanganate (B83412) to yield a carboxylic acid group, providing a sustainable route to compounds like 4,4′,4″-tricarboxy-2,2′:6′,2″-terpyridine. nih.gov Other biomass-derived aldehydes, such as 3,4,5-trimethoxybenzaldehyde (B134019) (obtainable from lignin-derived syringaldehyde (B56468) or vanillin), have also been used to prepare functionalized terpyridines. nih.gov

Beyond renewable starting materials, green chemistry approaches also focus on the reaction conditions. The use of more environmentally benign solvents, such as poly(ethylene glycol) (PEG), which is non-toxic, water-miscible, and recyclable, has been demonstrated for the efficient synthesis of substituted terpyridines. researchgate.net

Table 3: Examples of Biomass-Derived Precursors in Terpyridine Synthesis

Biomass Precursor Source Terpyridine Intermediate/Product Significance
Furfural Hemicellulose Furan-substituted terpyridine Renewable starting material; furan ring can be further functionalized. nih.gov

Challenges and Innovations in Scalable Synthesis and Yield Optimization

Research has shown that under certain conditions, the reaction between acetylpyridines and aromatic aldehydes can lead to alternative cyclization products. nih.gov For example, instead of the expected terpyridine, a cyclohexanol (B46403) derivative can be formed from the condensation of three molecules of acetylpyridine with two molecules of the aldehyde. nih.gov In other cases, isomeric terpyridines, such as 6′-aryl-2,2′:4′,2″-terpyridine, have been isolated as side-products, arising from an alternative 1,2-attack mechanism instead of the usual 1,4-conjugate addition during the reaction. nih.gov

These findings underscore the critical need for thorough purification and rigorous characterization of the products obtained from these "simple" reactions. nih.gov Innovations aimed at overcoming these challenges include the development of solvent-free reaction conditions (e.g., grinding the reactants) and the use of benign solvents like PEG, which can improve reaction control and simplify product isolation. nih.govresearchgate.net Furthermore, metal-mediated coupling strategies have been developed to overcome the limited scope of some condensation reactions, allowing for the gram-scale synthesis of specific substituted terpyridines, although these methods may suffer from low atom economy and the use of toxic reagents. nih.gov The continuous refinement of reaction conditions and the exploration of novel catalytic systems are key to optimizing yields and enabling the scalable production of functional terpyridines. nih.govnih.gov

Advanced Coordination Chemistry and Metallosupramolecular Complexation

Complexation Behavior with Transition Metal Ions (e.g., Fe, Ru, Ir, Co, Ni, Cu, Zn, Cd, Mn, Pt)

2,2':3',2''-Terpyridine exhibits a remarkable affinity for a wide range of transition metal ions, a characteristic that has been extensively studied and exploited in various chemical applications. rsc.org The three nitrogen donor atoms of the terpyridine ligand readily coordinate with d-block metals to form highly stable complexes. royalsocietypublishing.org This strong chelating tendency is a defining feature of its coordination chemistry. royalsocietypublishing.org The resulting metallo-supramolecular architectures often possess fascinating photophysical and redox properties. royalsocietypublishing.org The stability of these complexes is influenced by both the nature of the metal ion and any substituents on the terpyridine backbone. royalsocietypublishing.org

The complexation of this compound with transition metals such as Fe(II), Co(II), and Zn(II) leads to the formation of interesting coordination compounds. royalsocietypublishing.org The binding affinity of terpyridine towards transition metals has been reported to follow the order: Ru(II) > Os(II) > Fe(II) > Zn(II) > Cd(II). nih.gov Ruthenium and osmium form particularly stable complexes with very slow ligand exchange rates at room temperature, whereas zinc and cadmium complexes are more dynamic. nih.gov

The coordination of this compound to a metal center is characterized by a distinct meridional (mer) arrangement of its three nitrogen atoms. core.ac.uk In its free state, the pyridine (B92270) rings of the ligand adopt a trans-trans conformation to minimize lone-pair repulsion. nih.gov Upon complexation, a conformational change to a cis-cis geometry occurs, allowing the three nitrogen atoms to bind to the metal in a coplanar fashion. nih.gov This NNN-tridentate chelation results in the formation of two stable, adjacent five-membered chelate rings. core.ac.uk

Stoichiometric control is a key feature of terpyridine complexation. Depending on the metal-to-ligand ratio and the coordination preferences of the metal ion, either mono- or bis-terpyridine complexes can be formed. nih.gov For instance, with Fe(II), which has a d6 electron configuration and a preference for octahedral coordination, both mono- and bis-terpyridine complexes can be synthesized. rsc.org Titration experiments with various transition metals, such as Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), in acetonitrile (B52724) have shown that the formation of [M(tpy)₂]²⁺ complexes occurs at a metal-to-ligand ratio of 1:2. iciq.orgresearchgate.net

The formation of pseudo-octahedral bis(this compound) metal complexes, denoted as [M(tpy)₂]ⁿ⁺, is a hallmark of terpyridine chemistry. rsc.org In these complexes, two terpyridine ligands are arranged perpendicularly to each other around the central metal ion. rsc.org These bis-complexes are known for their exceptional chelation ability and stability, particularly when compared to related tri-bipyridine complexes. rsc.org A significant advantage of [M(tpy)₂]ⁿ⁺ complexes is that they are typically achiral, which simplifies their application in the construction of supramolecular structures. nih.gov

The stability of these bis-complexes is highly dependent on the metal ion. nih.gov As mentioned earlier, the stability generally follows the trend Ru(II) > Os(II) > Fe(II) > Zn(II) > Cd(II). nih.gov Isothermal titration calorimetry (ITC) experiments have provided thermodynamic data for the complexation of several divalent metal ions with terpyridine in acetonitrile. The binding constants are generally high, in the range of 10⁸ M⁻¹ or higher. iciq.orgresearchgate.net

Thermodynamic Data for the Formation of [M(tpy)₂]²⁺ Complexes in Acetonitrile
Metal IonΔH° (kcal/mol)Binding Constant (K)
Fe²⁺-22.2> 10⁸ M⁻¹
Co²⁺-18.1> 10⁸ M⁻¹
Ni²⁺-21.7> 10⁸ M⁻¹
Cu²⁺-21.1> 10⁸ M⁻¹
Zn²⁺-14.5> 10⁸ M⁻¹

Data sourced from titration experiments in acetonitrile. iciq.orgresearchgate.net

The coordination of this compound to a transition metal ion significantly perturbs the electronic structure of the metal center, a phenomenon described by ligand field theory. The strong σ-donating and π-accepting capabilities of the terpyridine ligand lead to a substantial ligand field splitting. mdpi.com This splitting of the d-orbitals influences the electronic, magnetic, and spectroscopic properties of the resulting complex.

Upon complexation, characteristic changes are observed in the electronic absorption spectra. iciq.org The π-π* transitions of the free ligand are often shifted, and new bands corresponding to metal-to-ligand charge transfer (MLCT) transitions appear. wikimedia.org For instance, in iridium(III) complexes, the modification of the terpyridine ligand allows for the tuning of emission properties across the visible spectrum. mdpi.com The electronic spectra of [Co(ddpd)₂]²⁺ (where ddpd is an expanded terpyridine ligand) show prominent π–π* and charge transfer bands, in addition to weak ligand field bands of the cobalt(II) center. mdpi.com

The ligand field strength of terpyridine is comparable to that of bipyridine, and it is much stronger than that of ligands like water or imidazole. researchgate.net For example, the UV/Vis/NIR absorption spectra of [Ni(tpy)₂]²⁺ are dominated by two spin-allowed ³A₂ → ³T₁ and ³A₂ → ³T₂ ligand field transitions, from which the ligand field splitting (Δo) can be determined. mdpi.com

Ligand Field Splitting (Δo) for Selected Ni(II) Complexes
ComplexΔo (cm⁻¹)
[Ni(tpy)₂]²⁺12,350
[Ni(ddpd)₂]²⁺12,700

Data highlights the strong ligand field induced by terpyridine and its derivatives. mdpi.com

Coordination with s- and p-Block Elements: Emerging Research Avenues

While the coordination chemistry of this compound is dominated by transition metals, its interactions with s- and p-block elements represent an emerging and less explored area of research. royalsocietypublishing.org The strong chelating ability of terpyridine allows it to form stable complexes with various main group elements. royalsocietypublishing.org

Studies have been conducted on the complexation of terpyridine with alkali-earth metal ions such as Mg(II), Ca(II), Sr(II), and Ba(II) in aqueous solutions. nih.gov The formation of these complexes is accompanied by a marked sharpening of the π-π* transitions in the UV-visible spectrum of the ligand. nih.gov The stability constants (log K₁) for these complexes have been determined, showing a good correlation with the stability constants of the corresponding ammonia (B1221849) complexes. nih.gov

The coordination chemistry of terpyridine with p-block elements is also gaining attention, although it remains a less common area of study compared to transition metals. The unique electronic and structural properties of these complexes could lead to novel applications in materials science and catalysis.

Formation of Multinuclear this compound Complexes and Coordination Polymers

The versatility of this compound extends to the formation of multinuclear complexes and coordination polymers. By functionalizing the terpyridine ligand, typically at the 4'-position, it can be transformed from a simple chelating ligand into a building block for larger, more complex structures. mdpi.com These functionalized terpyridines can act as bridging ligands, connecting multiple metal centers to form discrete multinuclear complexes or extended one-, two-, or three-dimensional coordination polymers. rsc.orgresearchgate.netresearchgate.net

For example, the reaction of 4′-(3-pyridyl)-2,2′:6′,2″-terpyridine with CoCl₂ produces a discrete trinuclear complex, [Co₃(L)₂Cl₆], where two pentacoordinate {Co(tpy)Cl₂} units are linked by a tetrahedral cobalt center. tandfonline.com Similarly, heterometallic coordination polymers have been synthesized, such as [AgCd(NCS)₃(C₂₂H₁₇N₃)]n, which forms a ribbon-like structure. nih.gov

The formation of these extended structures is often directed by the geometry of the functionalized terpyridine ligand and the coordination preferences of the metal ions. rsc.org The resulting coordination polymers can exhibit interesting properties, such as catalytic activity and specific magnetic behaviors. researchgate.net

Kinetic and Thermodynamic Studies of Metal-Ligand Binding and Exchange Processes

Understanding the kinetics and thermodynamics of metal-ligand binding and exchange is crucial for controlling the formation of terpyridine complexes and designing functional supramolecular systems. tue.nl The rates of complex formation and dissociation, as well as the thermodynamic stability of the complexes, are key parameters in these studies.

Thermodynamic data for the complexation of this compound with several transition metal ions have been obtained primarily through techniques like stopped-flow measurements and isothermal titration calorimetry (ITC). tue.nl ITC experiments have provided valuable information on the enthalpy (ΔH°) of complexation, which is typically in the range of -14.5 to -22.2 kcal/mol for divalent transition metals in acetonitrile. iciq.orgresearchgate.net

Kinetic studies have revealed that the rates of ligand exchange for terpyridine complexes vary significantly depending on the metal ion. nih.gov For example, Ru(II) and Os(II) complexes exhibit very slow ligand exchange, making them kinetically inert. nih.gov In contrast, Zn(II) and Cd(II) complexes are much more labile, with faster ligand exchange rates. nih.gov The kinetics of ligand substitution can also be influenced by substituents on the terpyridine ligand. researchgate.net Studies on the reaction of ruthenium(III)-terpyridine complexes with nitric oxide have provided insights into the multistep reaction pathways and the influence of the terpyridine ligand on the reaction mechanism. nih.gov Furthermore, photoinduced ligand exchange has been observed in some ruthenium(II)-terpyridine complexes, a property that could be exploited in applications such as photochemotherapy. acs.org

Influence of Ligand Functionalization on Coordination Affinity and Selectivity

The coordination properties of 2,2':6',2''-terpyridine (tpy), a versatile tridentate N-heterocyclic ligand, can be precisely modulated through strategic functionalization of its pyridine rings. researchgate.net The introduction of various substituents allows for the fine-tuning of the ligand's electronic and steric characteristics, which in turn significantly influences its coordination affinity for different metal ions and the selectivity of complex formation. researchgate.netnih.gov These modifications are crucial for designing metallosupramolecular architectures and functional metal complexes with desired properties. nih.govcolab.ws

The electronic impact of both the terpyridine unit and its substituents, as well as the nature of the central metal ion, collectively determine the features of the resulting metal-containing assemblies. nih.gov Functionalization, particularly at the 4'-position, is a common strategy to propagate electronic effects through the π-conjugated system, thereby modifying the ligand's electron-donating or -accepting capabilities. researchgate.net This modulation directly affects the stability and properties of the resulting metal complexes. rasayanjournal.co.inrjptonline.org

Electronic Effects of Substituents

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the terpyridine scaffold alters the electron density on the coordinating nitrogen atoms. This directly impacts the ligand's ability to act as a σ-donor and π-acceptor. rsc.orgnih.gov

Electron-Donating Groups (EDGs): Substituents like alkoxy or amino groups increase the electron density on the pyridine rings. This enhances the ligand's σ-donating ability, leading to stronger coordination bonds and more stable complexes with many transition metals. researchgate.net Spectroscopic investigations have shown that electron-donating substituents can lengthen the photoluminescence lifetime of the corresponding transition metal complexes, indicating a significant alteration of the electronic structure upon coordination. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro, cyano, or halogens decrease the electron density on the nitrogen atoms. frontiersin.org This can weaken the σ-donation to the metal center. However, it can also enhance the π-acceptor character of the ligand, which is particularly important for stabilizing metal ions in lower oxidation states through dπ-pπ* back-donation. tue.nl

The stability of terpyridine complexes is strongly associated with the coordinating metal cation. nih.gov The general binding affinity for several divalent transition metals follows the order: Ru²+ > Fe²+ > Zn²+ > Cd²+. nih.gov Functionalization can shift these preferences. For instance, studies on 4'-substituted terpyridines complexed with Ru(II) show that the ligand's electronic properties have a direct effect on the photostability and electrochemical properties of the complex. rasayanjournal.co.in

Substituent at 4'-positionElectronic NatureEffect on CoordinationMetal Ion Example(s)Reference(s)
Thiophene-2-ylπ-donatingModifies photolability and photonuclease activityRu(II) rasayanjournal.co.in
ChloroElectron-withdrawingAllows for determination of stability constantsMn(II), Zn(II), Co(II) tue.nl
Phenylπ-systemCan influence crystal packing and weak interactionsFe, Co, Ni, Cu, Zn, Ru, Cd mdpi.com
MethoxyElectron-donatingCan influence ligand polarizationV(V) mdpi.com

Steric Effects of Substituents

Beyond electronic influences, the size and position of functional groups introduce steric hindrance that can affect coordination geometry, reaction kinetics, and the final structure of the complex. frontiersin.orgsemanticscholar.org

Bulky substituents placed near the coordination sites (e.g., at the 6- or 6''-positions) can hinder the approach of a metal ion, potentially leading to distorted coordination geometries or preventing the formation of the typical bis(terpyridine) octahedral complex. frontiersin.org For example, the steric hindrance of a vicinal phenyl ring can push the entire ligand framework, modifying the metal's coordination environment and leading to asymmetric coordination bonds. frontiersin.org

In some cases, steric effects can be exploited to control the dimensionality of coordination polymers. Studies using 3,2':6',3''-terpyridine isomers have shown that sterically demanding substituents like methyl, chloro, or bromo groups can force a change in the ligand's conformation, which in turn alters the resulting polymer's structure from a 1D chain to a different network, mediated by changes in inter-chain π-stacking interactions. semanticscholar.org

The interplay between steric and electronic effects is crucial. While a bulky group might sterically hinder complexation, its electronic properties could simultaneously favor it. This balance allows for a high degree of control over the selectivity and affinity of terpyridine ligands.

Advanced Spectroscopic and Spectroelectrochemical Characterization of 2,2 :3 ,2 Terpyridine Systems

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating the electronic structure of 2,2':3',2''-terpyridine and its metal complexes. The absorption spectra of these compounds are characterized by distinct bands arising from different types of electronic transitions.

In the free terpyridine ligand, the UV region is dominated by intense absorption bands typically found between 234–325 nm. These bands are attributed to spin-allowed π → π* transitions within the aromatic system of the pyridine (B92270) rings. nih.gov Upon coordination to a metal ion, these intraligand (IL) transitions are still present, often with a slight shift in energy.

The coordination of a metal ion introduces new absorption features, most notably metal-to-ligand charge transfer (MLCT) bands. These transitions involve the promotion of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the terpyridine ligand. For instance, Fe(II) complexes of terpyridine exhibit a characteristic MLCT band around 560-575 nm, which is responsible for their intense color. researchgate.netroyalsocietypublishing.org Similarly, organometallic platinum(II) terpyridine complexes display moderately intense MLCT bands in the visible region. nih.gov

In some systems, particularly those with electron-donating or π-conjugated substituents on the terpyridine backbone, intraligand charge transfer (ILCT) transitions can be observed. These transitions occur from an electron-donating group to the electron-accepting terpyridine core. mdpi.commdpi.com For example, the attachment of a morpholinyl group to a bis-terpyridyl iridium(III) complex leads to the appearance of a new, strong visible absorption tailing up to 600 nm, attributed to an ILCT transition. mdpi.com

Furthermore, the UV-Vis spectra can be sensitive to the conformation of the terpyridine ligand. The coordination of metal ions like Fe(II) or Cu(II) can induce a conformational change from the trans-trans to the cis-cis form, resulting in a distinct absorption band around 313 nm. researchgate.net

The nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere all influence the energy and intensity of these charge transfer bands. For instance, in a series of Re(I) dicarbonyl complexes with terpyridine, the absorption extends throughout the visible spectrum, a desirable property for light-harvesting applications. rsc.org

Compound/ComplexAbsorption Maxima (λmax, nm)AssignmentReference
Free Terpyridine Ligands234–325π → π nih.gov
Fe(II)-terpyridine Complexes~560-575MLCT researchgate.netroyalsocietypublishing.org
[IrCl3(morph-C6H4-terpy-κ3N)]350-550MLLCT-ILCT mdpi.com
Ir(morph-C6H4-terpy-κ3N)23tails up to 600ILCT mdpi.com
[ReCl(CO)3(4′-Arn-terpy-κ2N)]350–480MLCT acs.org
Cu(II)-terpyridine Complexes230–330, 330–400π → π, n → π* nih.gov

Emission Spectroscopy (Photoluminescence and Fluorescence): Elucidating Luminescence Mechanisms, Quantum Yields, and Lifetimes

Emission spectroscopy provides valuable insights into the excited-state properties of this compound systems, including their luminescence mechanisms, quantum yields, and lifetimes. While the free terpyridine ligand is generally weakly emissive, its metal complexes can exhibit significant photoluminescence, often in the form of phosphorescence from triplet excited states.

The emission properties are highly dependent on the nature of the metal ion. For instance, iridium(III) complexes incorporating functionalized terpyridines display room-temperature red-orange phosphorescence with quantum yields in the range of 1.27–5.30% and lifetimes spanning from hundreds of nanoseconds to a few microseconds. mdpi.com The structured nature of the emission bands suggests a significant contribution from ligand-centered (³IL) or intraligand charge transfer (³ILCT) states. mdpi.com

Similarly, Os(II)-terpyridine complexes exhibit phosphorescence in the near-infrared region (736–744 nm) with lifetimes between 84.5 and 112.5 ns and quantum yields ranging from 0.0016 to 0.0134 at room temperature. acs.org This emission is attributed to the radiative deactivation of the ³MLCT state. acs.org

In contrast, many Fe(II)-terpyridine complexes are non-emissive at room temperature due to the presence of low-lying, non-radiative metal-centered (MC) excited states that provide an efficient pathway for deactivation of the emissive ³MLCT state. rsc.org

The solvent environment can also play a crucial role in the emission behavior. For certain Re(I) complexes with remote amine groups, the energy levels of the ³MLCT and ³ILCT excited states, and consequently their photoluminescence properties, are strongly affected by solvent polarity. mdpi.com In polar solvents, these complexes show significantly prolonged phosphorescence lifetimes compared to less polar environments. mdpi.com

Low-temperature measurements (e.g., at 77 K) are often employed to suppress non-radiative decay pathways and better resolve the vibrational structure of the emission bands. At 77 K, the emission of many terpyridine complexes becomes more structured and shifts to higher energies, with a significant increase in excited-state lifetimes. mdpi.comnih.gov

ComplexEmission Maxima (λem, nm)Quantum Yield (Φ)Lifetime (τ)Emitting StateReference
Iridium(III) Terpyridine Complexes612–7091.27–5.30%hundreds of ns to a few µs³MLCT / ³IL / ³ILCT mdpi.com
Osmium(II) Terpyridine Complexes736–7440.0016–0.013484.5–112.5 ns³MLCT acs.org
[ReCl(CO)3(4′-(1-pyrenyl)-terpy-κ2N)]--Enhanced at room temp.³MLCT / ³IL / ³ILCT acs.org
[Ru(tpy)(AN)3]2+ (77 K)-Low16.2 µs (60%), 1.72 µs (40%)³MLCT nih.gov
[Cu(tpy)(POP)][PF6] (solid state)-Very low~1 µs- rsc.org

Electrochemistry (Cyclic Voltammetry and Related Techniques): Investigation of Redox Properties and Electron Transfer Pathways

Electrochemistry, particularly cyclic voltammetry (CV), is an indispensable technique for probing the redox properties of this compound and its metal complexes. CV provides information on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the stability of different oxidation states.

The free terpyridine ligand typically undergoes one or more quasi-reversible one-electron reductions at negative potentials, corresponding to the formation of the radical anion and dianion. nih.gov The attachment of terpyridine ligands to dendrimers can result in multiple quasi-reversible one-electron reduction processes. nih.gov

In metal complexes, both metal-centered and ligand-centered redox processes can be observed. The oxidation potentials are often associated with the metal center. For instance, in a series of meridionally-coordinated Re(I) dicarbonyl terpyridine complexes, the first oxidation is metal-based and its potential varies systematically with the nature of the ancillary ligand. rsc.org Many of these complexes exhibit one-electron oxidations at lower potentials compared to related bidentate diimine Re(I) tricarbonyl complexes. rsc.org

The reduction potentials are typically ligand-based, corresponding to the sequential reduction of the terpyridine ligands. In Ru(II) complexes with dendritic oligothiophene-functionalized terpyridines, two reversible waves at negative potentials are observed, corresponding to the successive one-electron redox processes of the two terpyridine groups. nih.gov

The electrochemical behavior can be more complex in certain systems. For example, some gold-terpyridine compounds exhibit irreversible reductions assigned to Au(III)/Au(I) and Au(I)/Au(0) processes, in addition to ligand-based terpyridine reduction. acs.org In some cases, the electrochemical process can be followed by a slow chemical reaction. cdnsciencepub.com

Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques, can be used to identify the species generated at different potentials and to study the electronic structure of the oxidized or reduced forms of the complexes. nih.gov

Compound/SystemRedox ProcessPotential (vs. reference)TechniqueReference
2,2':4,4''-terpyridineReduction-2.181 V (E½) vs Ag/Ag+CV cdnsciencepub.com
[Ru(tpy-dendron)2]2+Reduction (tpy)Shifted to more positive potentials than [Ru(tpy)2]2+CV nih.gov
mer,cis-[Re(tpy-κ3N)(CO)2(L)]nOxidation (Re)Varies with LCV rsc.org
Au(4-Me2N-py)(η3-terpy)3Reduction (Au, tpy)Irreversible metal-centered wavesCV acs.org
Ti-AuNP-STpyCr(VI) Reduction~ -0.55 V vs Ag/AgClCV e-asct.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation and Solution-Phase Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound and its complexes in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, allowing for the confirmation of the ligand structure and the elucidation of the coordination mode in metal complexes.

In the ¹H NMR spectrum of free terpyridine, the protons of the pyridine rings give rise to a characteristic set of signals in the aromatic region. Upon coordination to a metal, these signals experience significant shifts, known as coordination shifts. The magnitude and direction of these shifts depend on the metal ion and the coordination geometry.

For diamagnetic complexes, such as those of Zn(II), Cd(II), and Ru(II), sharp and well-resolved NMR spectra are typically obtained. These spectra can be used to determine the symmetry of the complex in solution. For example, in some Cu(I) complexes, the terpyridine domain is C₂-symmetric on the NMR timescale, which is consistent with either tridentate coordination or a dynamic process involving bidentate ligands. rsc.org

NMR spectroscopy is also invaluable for studying the solution-phase dynamics of terpyridine complexes. For instance, in some rhenium carbonyl halide complexes, the terpyridine ligand is fluxional, oscillating between equivalent bidentate bonding modes. rsc.org Variable-temperature NMR studies can be used to probe these dynamic processes and estimate the energy barriers involved. rsc.org

Furthermore, NMR techniques like Diffusion Ordered Spectroscopy (DOSY) can be used to determine the relative sizes of supramolecular assemblies in solution. chimia.ch

Mass Spectrometry (e.g., ESI-MS, IM-MS): Characterization of Complexes and Supramolecular Assemblies

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the composition of this compound-containing compounds. Electrospray ionization (ESI-MS) is a particularly gentle ionization method that is well-suited for the analysis of metal complexes and supramolecular assemblies, as it often allows for the observation of the intact species.

ESI-MS has been used to characterize a wide range of terpyridine complexes, including those of ruthenium(II), zinc(II), and copper(II). nih.govresearchgate.net For example, high-resolution mass spectrometry (HRMS) of certain copper(II) complexes with terpyridine derivatives revealed a doubly cationic moiety with a double hexafluorophosphate (B91526) anion. nih.gov

In the field of supramolecular chemistry, ESI-MS is an essential tool for characterizing large, discrete architectures formed through coordination-driven self-assembly. nih.gov It has been used to identify the formation of enantiomerically pure metallosupramolecules, such as [Cd₃L₃] and [Zn₄L₄], where L is a ditopic chiral terpyridine ligand. acs.org

Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size and shape of the ions. This technique can be used to separate and characterize different isomers and conformers of supramolecular structures. acs.org Traveling wave ion mobility-mass spectrometry (TWIM-MS) has been employed to study the structural stabilities of supramolecular fractals in the gas phase. nih.gov

Matrix-assisted laser desorption/ionization (MALDI-MS) is another useful technique, particularly for the analysis of larger molecules and polymers. It has been used to study the relative binding strength of terpyridine model complexes with various transition metal ions. researchgate.net

X-ray Crystallography: High-Resolution Structural Analysis of Solid-State Architectures

The crystal structure of the free 2,2':6',2''-terpyridine ligand has been reported. researchgate.net In its complexes, terpyridine typically acts as a meridional tridentate ligand, coordinating to the metal center through its three nitrogen atoms and forming two five-membered chelate rings. This coordination mode results in a pseudo-octahedral geometry around the metal ion in [M(tpy)₂]ⁿ⁺ complexes.

X-ray crystallography has been used to determine the solid-state structures of a vast number of terpyridine complexes with various transition metals, including Ru(II), Zn(II), Cu(I), and Ni(II). rsc.orgresearchgate.netresearchgate.netcore.ac.uk For example, the crystal structure of [Zn(C₁₅H₁₁N₃)₂][NO₃]₂ · 2H₂O shows the Zn(II) cation in a distorted octahedral environment, defined by two chelating terpyridine ligands. researchgate.net

Interestingly, the coordination mode of terpyridine can vary. In some cases, it can act as a bidentate ligand. For instance, the crystal structure of fac-[ReBr(CO)₃(terpy)] confirms the bidentate chelate bonding of terpyridine. rsc.org In the asymmetric unit of [Cu(tpy)(POP)][PF₆], one cation contains a tridentate terpyridine while the other has a bidentate terpyridine. rsc.org

The solid-state structures also reveal important information about intermolecular interactions, such as π-π stacking and hydrogen bonding, which can influence the packing of the molecules in the crystal and their macroscopic properties. mdpi.com

Time-Resolved Spectroscopy (e.g., Transient Absorption Spectroscopy): Investigating Excited-State Dynamics

Time-resolved spectroscopy, particularly transient absorption (TA) spectroscopy, is a powerful technique for studying the dynamics of excited states in this compound systems on timescales ranging from femtoseconds to microseconds. This method allows for the direct observation of the formation and decay of transient species, such as excited states and reaction intermediates.

TA spectroscopy has been instrumental in elucidating the photophysical pathways in a variety of terpyridine complexes. For instance, in Ru(II) terpyridine complexes, ultrafast TA has been used to monitor the temporal evolution of the MLCT excited state and to measure the timescale of interligand electron transfer, which was found to be 3 ps in a bis-heteroleptic complex. nih.gov

In Fe(II)-terpyridine complexes, TA studies have revealed that following photoexcitation, the system transitions from the initially excited MLCT state to a metal-centered quintet (⁵MC) state on a sub-picosecond timescale. researchgate.net The subsequent decay from the quintet state back to the singlet ground state occurs on the nanosecond timescale. researchgate.net Variable-temperature ultrafast TA has been used to determine the activation parameters associated with these ground state recovery dynamics. rsc.org

For Re(I) complexes, femtosecond TA measurements have confirmed the interconversion between ³MLCT and ³ILCT excited states in polar solvents. mdpi.com Nanosecond TA has been used to identify the formation of a low-lying triplet excited state of a pyrene (B120774) moiety in a terpyridine-bis-pyrene system. semanticscholar.org

The combination of TA spectroscopy with other techniques, such as time-resolved resonance Raman spectroscopy, can provide even more detailed information about the structural changes that occur in the excited state. rsc.org

Chiroptical Spectroscopy (Circular Dichroism, Circularly Polarized Luminescence): Analysis of Chiral Terpyridine Systems

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), provides profound insights into the three-dimensional structure and stereochemistry of chiral this compound systems. These techniques are particularly valuable for elucidating the chirality transfer from a molecular level to supramolecular assemblies and for understanding the helical arrangements in metal complexes.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a hallmark of chiral molecules. In the context of terpyridine systems, chirality can be introduced through various strategies, such as the incorporation of chiral substituents on the terpyridine ligand or the formation of inherently chiral, helical metal complexes. nih.gov For instance, the self-assembly of bola-type terpyridine-based ligands featuring R- or S-alanine derivatives in a DMSO/H₂O mixture results in supramolecular polymers with distinct CD signals. The ligand derived from R-alanine (R-L¹) exhibits a positive CD signal around 297 nm, indicating a preference for a right-handed (P-helicity) helical structure. nih.gov

The coordination of metal ions to chiral terpyridine ligands can significantly influence the CD spectra. The formation of macrocyclic bis(terpyridine) complexes with Fe(II) and Ru(II) can lead to the formation of stable, axially chiral enantiomers. These enantiomers can be separated and their distinct chiroptical properties analyzed. The CD spectra of the separated enantiomers of these macrocyclic complexes show mirror-image relationships, confirming their enantiomeric nature. nih.gov

Circularly Polarized Luminescence (CPL) is the emission analogue of CD, measuring the differential emission of left- and right-circularly polarized light from chiral luminophores. CPL provides information about the chiral environment in the excited state. The dissymmetry factor, glum, is a quantitative measure of the degree of circular polarization in the emitted light. For chiral terpyridine systems, CPL is a powerful tool to study the chirality of emissive metal complexes and supramolecular structures. acs.org

The self-assembly of chiral pineno-fused 2,2':6',2''-terpyridine ligands with metal ions like Cd(II) and Zn(II) can lead to the formation of enantiomerically pure metallosupramolecules. These assemblies exhibit efficient chirality transfer from the ligand to the metal center, which is reflected in their CPL spectra. acs.org The magnitude of the glum value can be influenced by the rigidity of the chiral structure and the nature of the metal-ligand interactions. For example, some chiral organic macrocycles have been shown to exhibit glum values on the order of 10⁻². researchgate.net

Interactive Table: Selected Chiroptical Data for Chiral this compound Systems

Compound/SystemTechniqueKey FindingsWavelength (nm)Observed SignalReference
R-L¹ Supramolecular PolymerCDRight-handed helical structure~297Positive Cotton Effect nih.gov
S-L¹ Supramolecular PolymerCDLeft-handed helical structure~297Negative Cotton Effect nih.gov
[Fe(L1)₂-c]²⁺ Enantiomer 1CDAxially chiral macrocycleMultiple bandsPositive and Negative Cotton Effects nih.gov
[Fe(L1)₂-c]²⁺ Enantiomer 2CDAxially chiral macrocycleMultiple bandsMirror-image of Enantiomer 1 nih.gov
[Ru(L1)₂-c]²⁺ Enantiomer 1CDAxially chiral macrocycleMultiple bandsPositive and Negative Cotton Effects nih.gov
[Ru(L1)₂-c]²⁺ Enantiomer 2CDAxially chiral macrocycleMultiple bandsMirror-image of Enantiomer 1 nih.gov
Chiral Organic Macrocycle 1aCPLHigh dissymmetry for a small organic molecule-glum = 10⁻² researchgate.net
[Cd₃L₃] MetallosupramoleculeCPLChirality transfer from ligand to metal center-Significant CPL activity acs.org
[Zn₄L₄] MetallosupramoleculeCPLChirality transfer from ligand to metal center-Significant CPL activity acs.org

Solution-Phase Structural Probes (Dynamic Light Scattering, Small-Angle X-ray Scattering)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. From these fluctuations, the translational diffusion coefficient can be determined, which is then used to calculate the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. wikipedia.orgnih.gov DLS is particularly useful for determining the size distribution of particles in a suspension. For ferrocene-terpyridine-based polymers in solution, DLS analysis has shown that the main fraction of the samples consists of particles with a hydrodynamic radius in the range of 1 to 10 nm. mdpi.comdb-thueringen.de This size is indicative of the individual polymer molecules. db-thueringen.de In studies of metallo-supramolecular micellar gels formed from terpyridine-functionalized block copolymers, DLS has been employed to investigate the influence of concentration and the formation of bridges between micelles.

The combination of DLS and SAXS offers a comprehensive understanding of the solution-phase behavior of terpyridine systems. While DLS provides the hydrodynamic radius, which includes the solvent shell, SAXS gives information about the electron density distribution and the shape of the particle core.

Interactive Table: Solution-Phase Structural Data for this compound Systems

SystemTechniqueParameterValueRemarksReference
Ferrocene-terpyridine-based polymersDLSHydrodynamic Radius (Rh)1 - 10 nmCorresponds to individual polymer molecules mdpi.comdb-thueringen.de
Poly(Fc) in THFDLSHydrodynamic Radius (Rh)~3 nmMain fraction of the sample db-thueringen.de
Poly(tpy) in THFDLSHydrodynamic Radius (Rh)~4 nmMain fraction of the sample db-thueringen.de
(Fc)-co-(tpy) in THFDLSHydrodynamic Radius (Rh)~3.5 nmMain fraction of the sample db-thueringen.de
(Fc)-bl-(tpy) in THFDLSHydrodynamic Radius (Rh)~5 nmMain fraction of the sample db-thueringen.de
Dumbbell-shaped Co(II) complex (KSn[tpy])SAXSRadius of Gyration (Rg)2.1 nmCharacterization of dumbbell-like species rsc.org
Dumbbell-shaped Co(III) complex (KSn[tpy])SAXSRadius of Gyration (Rg)2.2 nmCharacterization of dumbbell-like species rsc.org
Dumbbell-shaped Co(II) complex (DSn[tpy])SAXSRadius of Gyration (Rg)2.8 nmCharacterization of dumbbell-like species rsc.org
Dumbbell-shaped Co(III) complex (DSn[tpy])SAXSRadius of Gyration (Rg)2.9 nmCharacterization of dumbbell-like species rsc.org

Theoretical and Computational Investigations of 2,2 :3 ,2 Terpyridine and Its Complexes

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of 2,2':3',2''-terpyridine and its complexes. By solving the Kohn-Sham equations, DFT provides insights into the distribution of electrons within the molecule and the energies and compositions of its molecular orbitals (MOs). This analysis is fundamental to understanding the chemical bonding, stability, and reactivity of these compounds.

A key aspect of DFT studies on terpyridine complexes is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial in determining the electronic and optical properties of the complexes. For instance, in many transition metal complexes of terpyridine, the HOMO is often localized on the metal d-orbitals, while the LUMO is predominantly centered on the π* orbitals of the terpyridine ligand. This electronic arrangement is characteristic of metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the vibrant colors and photophysical properties of these complexes.

DFT calculations have been employed to study a variety of metal complexes with this compound, including those with ruthenium(II), osmium(II), and zinc(II). mdpi.comroyalsocietypublishing.orgacademie-sciences.fr In a study of bis(terpyridine)osmium(II) complexes, DFT computations were used to analyze the molecular orbitals, revealing that the six d-electrons of the Os(II) center occupy the lower-energy t2g orbital set (dxy, dyz, dxz), while the higher-energy eg set (dx2-y2, dz2) remains unoccupied in the singlet ground state. royalsocietypublishing.org This electronic configuration is pivotal in understanding the redox processes observed experimentally.

Furthermore, the nature of substituents on the terpyridine backbone can significantly influence the electronic structure. DFT studies on 4'-aryl-substituted terpyridine ligands have shown that electron-donating or electron-withdrawing groups can modulate the energy levels of the HOMO and LUMO, thereby tuning the electronic properties of the resulting metal complexes. royalsocietypublishing.org For example, in 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the HOMO is composed of contributions from both the terpyridine and the phenol (B47542) moieties, while the LUMO is almost entirely localized on the terpyridine unit. researchgate.net This distribution facilitates an intraligand charge transfer (ICT) upon excitation.

Table 1: Frontier Molecular Orbital Characteristics of Selected this compound Compounds from DFT Studies
CompoundHOMO LocalizationLUMO LocalizationPredominant Transition Character
[Os(tpy)2]2+Osmium (t2g)Terpyridine (π)MLCT
4-([2,2':6',2''-terpyridin]-4'-yl)phenolTerpyridine (π) and Phenol (π)Terpyridine (π)ICT
[Ru(tpy)2]2+Ruthenium (d)Terpyridine (π*)MLCT

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of electronic excited states. This method is instrumental in simulating and interpreting the electronic absorption (UV-Vis) and emission (fluorescence and phosphorescence) spectra of this compound and its complexes. TD-DFT calculations can predict the energies of electronic transitions, their corresponding oscillator strengths (intensities), and the nature of the excited states involved.

By calculating the vertical excitation energies from the ground state (S₀) to various singlet excited states (Sₙ), TD-DFT can generate theoretical absorption spectra that can be compared with experimental data. researchgate.net This comparison helps in assigning the observed absorption bands to specific electronic transitions, such as π→π* transitions localized on the terpyridine ligand or charge-transfer transitions. For instance, in many ruthenium-terpyridine complexes, intense bands in the UV region are assigned to π→π* transitions, while bands in the visible region are attributed to MLCT transitions. Current time information in Edmonton, CA.

Similarly, TD-DFT can be used to study the properties of the lowest triplet excited state (T₁), which is often the emissive state in transition metal complexes. By optimizing the geometry of the T₁ state, the emission energy can be calculated as the energy difference between the T₁ and S₀ states. These theoretical emission energies are often in good agreement with experimental phosphorescence data. academie-sciences.fr

TD-DFT calculations also provide valuable information about the character of the excited states. For example, in a study of iridium(III) complexes with a morpholine-decorated 4'-phenyl-2,2':6',2''-terpyridine, TD-DFT was used to elucidate the nature of the emissive triplet states. academie-sciences.fr The calculations revealed that for one complex, the emission originated from a triplet intraligand charge transfer (³ILCT) state, while for a related complex, it was from a mixed intraligand-metal-to-ligand charge transfer (³IL-³MLCT) state. academie-sciences.fr This level of detail is crucial for understanding and predicting the photophysical behavior of these molecules.

Table 2: Comparison of Experimental and TD-DFT Calculated Emission Wavelengths for Selected Iridium(III)-Terpyridine Complexes
ComplexExperimental Emission (nm)Theoretical Emission (nm)Nature of Emissive State
[IrCl3(morph-C6H4-terpy-κ3N)]~700694Mixed MLLCT-ILCT
Ir(morph-C6H4-terpy-κ3N)23~8508323ILCT
[IrCl3(Ph-terpy-κ3N)]~600590Mixed MLLCT-ILCT
Ir(Ph-terpy-κ3N)23~5505403IL-3MLCT

Computational Modeling of Reaction Mechanisms and Coordination Dynamics

Computational modeling provides a powerful avenue to investigate the mechanisms of chemical reactions and the dynamics of coordination involving this compound complexes. DFT calculations can be used to map out the potential energy surfaces of reactions, identifying transition states and intermediates, and thereby elucidating the reaction pathways.

A notable example is the study of photoinduced ligand dissociation in ruthenium(II) terpyridine complexes. nih.gov Experimental observations showed that pyridine (B92270) dissociation occurs more readily in [Ru(tpy)(Me₂bpy)(py)]²⁺ than in [Ru(tpy)(bpy)(py)]²⁺. DFT calculations were employed to understand this difference in reactivity. nih.gov The study revealed that the reaction proceeds through the population of a triplet metal-centered (³MC) state, which is dissociative. The energy barriers for reaching this dissociative state from the initial ³MLCT state were calculated by performing relaxed scans along the Ru-N bond coordinates. The calculations showed that steric strain between the methyl groups of the Me₂bpy ligand and the terpyridine ligand in [Ru(tpy)(Me₂bpy)(py)]²⁺ is released upon transition to the ³MC state, resulting in a lower activation barrier for pyridine dissociation compared to the complex without the methyl groups. nih.gov

These computational models not only explain experimental observations but also provide predictive power for designing complexes with desired photochemical reactivity. By understanding the factors that control reaction barriers, such as steric and electronic effects, ligands can be rationally designed to promote or inhibit specific reaction pathways.

Prediction of Electronic and Optical Properties

A significant application of theoretical and computational methods is the prediction of the electronic and optical properties of novel this compound derivatives and their metal complexes before their synthesis. This predictive capability can significantly accelerate the discovery of new materials with tailored properties for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and solar cells.

As discussed in the context of TD-DFT, computational methods can accurately predict absorption and emission wavelengths. academie-sciences.frresearchgate.net Furthermore, these methods can predict how the introduction of different substituents at various positions on the terpyridine ring will affect these properties. For instance, the introduction of electron-donating groups is generally predicted to cause a red-shift (bathochromic shift) in the absorption and emission spectra, while electron-withdrawing groups are expected to cause a blue-shift (hypsochromic shift). researchgate.net

In a study of 4'-aryl-substituted terpyridines, it was shown that the intensity of the intraligand charge transfer (ICT) band is strongly dependent on the electron-donating strength of the substituent. researchgate.net This allows for the rational design of compounds with strong absorption in the visible region, which is desirable for light-harvesting applications. The influence of the local environment, such as solvent polarity, on the optical properties can also be modeled, providing a comprehensive understanding of the photophysics of these molecules. researchgate.net

Quantum Chemical Analysis of Metal-Ligand Interactions and Charge Distribution

Quantum chemical analyses provide deep insights into the nature of the interactions between the metal center and the this compound ligand, as well as the distribution of charge within the complex. Techniques such as Natural Bond Orbital (NBO) analysis and Mulliken population analysis are commonly used to quantify these aspects.

NBO analysis transforms the complex molecular wave function into a set of localized bonds, lone pairs, and Rydberg orbitals, which align with the intuitive Lewis structure concept. uni-muenchen.de This analysis can quantify the charge transfer between the metal and the ligand and provide information about the strength and nature of the metal-ligand bonds. For example, in Zn(II) azide (B81097) complexes with substituted terpyridines, NBO analysis revealed significant ligand-to-metal charge transfer, suggesting that the electronic population of the Zn(II) 3d orbitals corresponds more closely to a Zn(I) oxidation state. researchgate.net

Mulliken population analysis is another method to assign partial atomic charges, providing a picture of the charge distribution across the molecule. In a study of bis(terpyridine)osmium(II) complexes, an analysis of the Mulliken spin density of the singly reduced species, [Os(tpy)₂]¹⁺, showed that the unpaired electron is predominantly localized on one of the terpyridine ligands (spin density of 0.86 e⁻), with very little spin density on the osmium atom (0.09 e⁻). royalsocietypublishing.org This indicates that the reduction is ligand-centered.

These analyses are crucial for understanding the redox properties of the complexes and the role of the terpyridine ligand as a "non-innocent" ligand, capable of actively participating in redox processes. nih.gov The charge distribution also influences the intermolecular interactions and the solid-state packing of these complexes, which are important for their application in materials science.

Supramolecular Assemblies and Self Organization Principles

Coordination-Driven Self-Assembly Strategies for 2,2':3',2''-Terpyridine Building Blocks

Coordination-driven self-assembly has emerged as a powerful bottom-up approach for the construction of functional two-dimensional (2D) and three-dimensional (3D) architectures. researchgate.netnih.gov The strategy relies on the spontaneous organization of molecular components, guided by the formation of coordinate bonds between metal ions and organic ligands. The this compound ligand is an exemplary building block in this context, offering a convergent N,N',N''-chelating donor set that readily complexes with various transition metal ions like Fe(II), Ru(II), Zn(II), and Cd(II) to form stable pseudo-octahedral complexes. rsc.orgacs.org

The basic binding mode of terpyridine involves a conformational change from a trans-trans geometry of the free ligand to a cis-cis geometry upon metal chelation, resulting in a planar structure that facilitates conjugation. nih.gov This connectivity acts as a rigid, linear linker, which is fundamental to the pre-programmable and predictable nature of the resulting self-assembled structures.[²⁺-tpy>3] acs.org

Recent strategies have expanded beyond simple homoleptic complexes (containing only one type of ligand) to more complex heteroleptic systems, which incorporate multiple different ligands. rsc.orgresearchgate.net These can be constructed in a stepwise manner or through one-pot strategies. researchgate.netacs.org For instance, by fine-tuning substituent bulkiness on the terpyridine backbone, complementary ligand pairs can be developed that selectively form heteroleptic complexes, enabling the construction of intricate architectures like nested cages. acs.org This approach mimics the selective and cooperative binding observed in biological systems. acs.org The combination of different coordination environments within a single ligand has also been explored to enhance the complexity of the final assemblies, leading to giant supramolecular prisms. nih.gov The compatibility of terpyridine-metal coordination with other interactions, such as covalent bond formation, has led to innovative one-pot synthesis/self-assembly strategies for creating complex structures like Kandinsky Circles and spiderwebs. nih.govosti.gov

Construction of Discrete Metallosupramolecular Architectures (e.g., Macrocycles, Cages, Fractals)

The versatility of the this compound ligand allows for the rational design and construction of a diverse range of discrete metallosupramolecular architectures with well-defined shapes and sizes.

Macrocycles and Cages: By employing polytopic terpyridine ligands with specific geometric arrangements of binding sites, chemists have successfully assembled a variety of macrocycles and 3D cages. rsc.org For example, a square-shaped metallosupramolecular macrocycle was synthesized using a Pt(II)-based complex to facilitate room temperature assembly. researchgate.net More complex 3D polyhedra and cages, including nested and multicompartment structures, have been achieved using multiplanar, directed spacer units in the terpyridine vertices or by exploiting dynamic heteroleptic complexation. rsc.orgacs.org A notable example is the one-pot self-assembly of an octahedral cage from a C₃-symmetrical tris-terpyridine and a 60°-bent V-shaped bis-terpyridine ligand. acs.org

Fractals: Beyond simple polygons and polyhedra, terpyridine-based self-assembly has been used to create stunning fractal geometries. The iterative nature of fractal patterns, such as the Sierpiński triangle, has been replicated at the molecular level. nih.govmdpi.com By designing V-shaped terpyridine ligands, researchers have synthesized first-generation Sierpiński triangles upon complexation with Ru(II) or Fe(II). nih.gov Further extending this concept, the self-assembly of six hexagonal "ring-in-ring" supermolecules can lead to the formation of a Sierpiński hexagonal gasket. nih.gov These fractal constructs demonstrate the high degree of control achievable through coordination-driven self-assembly. rsc.orgsemanticscholar.org

ArchitectureLigand Design PrincipleMetal Ions UsedKey Features
Macrocycles Ditopic or polytopic ligands with defined anglesPt(II), Fe(II)Square-shaped, ring-in-ring structures rsc.orgresearchgate.net
Cages Multi-planar, C₃-symmetrical, or complementary ligandsCd(II), Ru(II), Zn(II)Octahedral, nested, multi-compartment rsc.orgacs.org
Fractals "V" type ligands, hexagonal precursorsFe(II), Ru(II)Sierpiński triangles, hexagonal gaskets nih.gov

Design and Assembly of Metallo-Polymers and Dendrimers

The principles of coordination-driven self-assembly are not limited to discrete structures but are also extensively used to create extended, high-molecular-weight materials like metallo-polymers and dendrimers.

Metallo-Polymers: Metallo-supramolecular polymers are formed by linking monomeric building blocks through non-covalent metal-ligand interactions. nih.gov Linear coordination polymers can be constructed by complexing telechelic polymers, such as α,ω-bis-terpyridinyl poly(ethylene glycol), with metal ions like iron(II) and ruthenium(II). mrs-j.orgtue.nl The reversible nature of the coordinative bond imparts these materials with "smart" properties, such as self-healing. nih.govresearchgate.netmdpi.com For instance, copolymers incorporating a cobalt acrylate (B77674) complex with a 4'-phenyl-2,2':6',2''-terpyridine ligand have demonstrated excellent tensile strength and self-healing capabilities. nih.gov

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules. The this compound unit has been widely incorporated into dendritic structures. uclouvain.beillinois.edu Synthesis can be achieved through a modular approach, preparing dendrons which are then functionalized with terpyridine ligands and subsequently complexed with metal ions like Ru(II). nih.gov The combination of supramolecular chemistry and dynamic covalent chemistry has been used to create self-assembled dendrimers. d-nb.info In one example, a branching unit and a core were connected via a heteroleptic terpyridine zinc complex. d-nb.info These dendritic structures are promising for applications in light-harvesting and multi-electron transfer processes. nih.gov

Controlled Self-Organization at Interfaces and Surfaces (e.g., Monolayer Formation)

The self-assembly of this compound complexes can be extended to interfaces and surfaces, allowing for the creation of highly ordered, functional materials. A key strategy involves modifying the terpyridine ligand with functional groups that can anchor to a substrate.

For example, silylated-terpyridine derivatives, bearing a trimethoxysilane (B1233946) group, have been synthesized. rhhz.net This silane (B1218182) substituent can react with hydroxyl groups on hydrophilic surfaces like quartz or mica. When these substrates are immersed in a solution of the silylated-terpyridine or its metal complexes (e.g., with Fe²⁺, Eu³⁺, Tb³⁺), self-assembled monolayers (SAMs) are formed. rhhz.net The formation and composition of these SAMs can be characterized by techniques such as absorption spectroscopy, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). rhhz.net Such functionalized surfaces are of interest for developing molecular devices and sensors, as the unique photophysical properties of the terpyridine complexes, such as luminescence, can be confined to a 2D plane. rhhz.netirphouse.com

Mechanistic Studies of Self-Assembly Pathways and Hierarchical Organization

Understanding the mechanisms of self-assembly is crucial for controlling the formation of complex supramolecular architectures. The process is often hierarchical, involving the formation of initial, simpler structures that then organize into more complex superstructures.

Studies have revealed that the assembly process can be influenced by various stimuli, including concentration, temperature, and the presence of specific counter-ions, which can induce tunable conformational transformations. rsc.org The self-assembly of giant hexagonal prisms, for instance, has been shown to proceed through key intermediates, specifically double-rimmed Kandinsky Circles, which act as templates to guide the formation of the final 3D architecture. nih.gov This hierarchical process, where pre-formed 2D macrocycles assemble into a 3D prism, highlights the concept of self-sorting during assembly. nih.gov

The combination of different self-assembly strategies can lead to two-level self-organization. For example, terpyridine complexes can be functionalized with complementary hydrogen bonding units, allowing for an initial assembly via metal coordination, followed by a secondary organization step driven by hydrogen bonding. tue.nl Such multi-level, hierarchical self-assembly is a key step towards creating highly complex and functional nanomaterials. rsc.org

Chirality Transfer and Amplification in Supramolecular Terpyridine Systems

Chirality is a fundamental property in biological systems, and imparting it to synthetic supramolecular structures is a significant goal. In terpyridine-based systems, chirality can be introduced and transferred through the self-assembly process.

Furthermore, it has been demonstrated that a mixture of two different linear ligands, one with bipyridine and one with terpyridine units, can self-assemble with Cu(II) ions to form a heteroduplex helicate. pnas.org This process involves the metal ions "reading" the steric and binding information from the different ligand strands to form a specific, chiral trinuclear complex. pnas.org This represents a sophisticated form of chirality transfer and molecular recognition within a self-assembling system.

Advanced Applications in Catalysis and Functional Materials Science

Homogeneous and Heterogeneous Catalysis Using 2,2':3',2''-Terpyridine Metal Complexes

Metal complexes of this compound are versatile catalysts for a variety of organic transformations. The terpyridine ligand can stabilize different oxidation states of the metal center, which is a crucial aspect of many catalytic cycles. nih.govrsc.org These complexes have been employed in both homogeneous and heterogeneous catalytic systems, demonstrating their adaptability to different reaction conditions. rsc.org

Terpyridine-metal complexes have proven to be effective catalysts for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. nih.gov These complexes are particularly active in cross-coupling reactions, where two different organic fragments are joined together. nih.govrsc.org A variety of transition metals, including nickel, iron, and cobalt, when complexed with terpyridine, have shown catalytic activity in these reactions. nih.gov

Nickel-terpyridine complexes, for instance, have been utilized in cross-coupling reactions involving alkyl halides. mdpi.com The mechanism of these reactions can be complex, sometimes involving single electron transfer processes. nih.gov Iron and cobalt-terpyridine complexes are also known to catalyze various C-C bond-forming reactions. rsc.org The stability of the terpyridine ligand allows these catalysts to function under various reaction conditions. mdpi.com

Table 1: Examples of this compound Metal Complexes in C-C Bond Formation

Metal Center Reactants Product Reference
Nickel Amides and Aryl iodides Cross-coupled product mdpi.com
Iron Not specified C-C coupled products rsc.org

The applications of terpyridine-metal complexes extend beyond C-C bond formation to include hydrofunctionalization reactions, where a hydrogen atom and another functional group are added across a double or triple bond. nih.gov Manganese, iron, and cobalt complexes with terpyridine ligands have been shown to catalyze the hydrofunctionalization of C-C multiple bonds. nih.gov

In addition to hydrofunctionalization, these complexes are active in other organic transformations. For example, a terpyridine-ruthenium complex has been reported to catalyze the reduction of nitro groups to amines. nih.gov This reactivity highlights the versatility of terpyridine complexes in promoting a range of chemical conversions.

In recent years, there has been a growing interest in using light to drive chemical reactions, and terpyridine-metal complexes have emerged as promising photocatalysts. researchgate.net A significant area of research is the photocatalytic reduction of carbon dioxide (CO2) into valuable chemical feedstocks, such as carbon monoxide (CO). nih.govrsc.org

Several metal-terpyridine complexes, including those of iron, cobalt, and copper, have been investigated for this purpose. nih.govrsc.orgfrontiersin.org For instance, zirconium-containing coordination polymers incorporating cobalt or nickel terpyridine complexes have been developed for the selective photoreduction of CO2 to CO. nih.gov In one study, a cobalt-zirconium coordination polymer achieved a CO yield of 3654 μmol per gram of catalyst in 6 hours. nih.gov Similarly, a copper(I) metal-organic framework with a terpyridine-based ligand demonstrated high selectivity for CO2 reduction to CO. frontiersin.org

A photocathode system for solar-driven aqueous CO2 reduction has been developed using a phosphonated cobalt bis(terpyridine) catalyst. cam.ac.uk This system was able to reduce CO2 to CO in both organic-water mixtures and purely aqueous conditions, showing stable activity for over 24 hours. cam.ac.uk

Table 2: Performance of this compound-Based Photocatalysts for CO2 Reduction

Catalyst System Product Yield/Turnover Number (TON) Selectivity Reference
Co-Zr Coordination Polymer CO 3654 μmol g-1 (6 h) Selective for CO nih.gov
Cu(I) Metal-Organic Framework CO 2.58 μmol g-1·h-1 100% for CO frontiersin.org

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in chemistry. Chiral derivatives of this compound have been developed for use in asymmetric catalysis, where a chiral catalyst directs a reaction to produce predominantly one enantiomer of the product. sigmaaldrich.com

One example is the use of chiral 2,2':6',2''-terpyridine tri-N-oxide ligands in the Lewis base-catalyzed asymmetric allylation of aldehydes. rsc.org In this reaction, the chiral terpyridine derivative was shown to be an active catalyst, leading to high yields and enantioselectivities for the desired products, particularly with electron-deficient aromatic aldehydes. rsc.org The development of such chiral ligands opens up new possibilities for the asymmetric synthesis of complex molecules.

Development of Chemical Sensors and Chemodosimeters

The ability of this compound to bind to various metal ions has been exploited in the development of chemical sensors and chemodosimeters. rsc.orgresearchgate.net These sensors are designed to detect the presence of specific analytes, often with a visible signal such as a change in color or fluorescence. scielo.brnanochemres.org

Terpyridine-based fluorescent chemosensors have been designed for the detection of a range of metal ions, including Al3+ and Fe2+. scielo.brnanochemres.org For example, a Schiff base derivative of terpyridine was synthesized and shown to exhibit a selective "off-on" fluorescence response to Al3+ ions. scielo.br This sensor was found to bind to Al3+ in a 1:2 ratio. scielo.br Another study reported a graphene oxide-terpyridine conjugate that could act as a colorimetric and fluorescent nanosensor for Fe2+ in aqueous media. nanochemres.org

Furthermore, a zinc(II)-terpyridine complex functionalized with a coumarin (B35378) moiety has been developed as a fluorescent chemosensor for biologically important phosphates like pyrophosphate (PPi), adenosine (B11128) monophosphate (AMP), and adenosine diphosphate (B83284) (ADP) in mixed aqueous media. researchgate.net The selectivity of this sensor could be tuned by adjusting the solvent composition. researchgate.net

Optoelectronic and Light-Emitting Applications (e.g., OLEDs, Solar Cells, Photosensitizers)

The unique photophysical properties of this compound metal complexes make them valuable materials for optoelectronic and light-emitting applications. rsc.orgresearchgate.net These complexes have been incorporated into devices such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and have been used as photosensitizers. rsc.orgresearchgate.netnih.gov

In the context of OLEDs, rhenium(I) terpyridine complexes have been investigated as electron transport materials. rsc.org Theoretical studies have suggested that these complexes possess properties that could lead to high efficiency in OLED devices. rsc.org Terpyridine-containing π-conjugated polymers have also been synthesized and explored for their light-emitting properties. nih.gov

Molecular Machines, Switches, and Logic Gates Based on Terpyridine Systems

The unique coordination chemistry of this compound and its derivatives has positioned them as key components in the development of sophisticated molecular-level devices. These systems can perform complex functions such as switching, shuttling, and logical operations in response to external stimuli.

Molecular Machines and Switches:

The ability of terpyridine to form stable complexes with various metal ions, which can be reversibly altered by external triggers, is the foundation of its use in molecular machines and switches. A notable example involves copper-based molecular shuttles. In these systems, a macrocycle containing a coordinating unit can be threaded onto an axle that features two different recognition sites, one of which is a terpyridine ligand. The movement of the macrocycle between these two stations can be controlled by changing the oxidation state of a copper ion, which alters its coordination preference. bohrium.comresearchgate.net

Another approach to molecular switching involves the protonation of bridging ligands in multinuclear metal complexes. For instance, in a binuclear ruthenium complex where two {Ru(terpyridine)(bipyridine)} units are linked by a dimercaptothiadiazolato ligand, the electronic communication between the two metal centers can be turned "on" or "off." researchgate.net In the deprotonated state, a stable mixed-valence state is observed, indicating electronic coupling. researchgate.net However, upon protonation of the bridging ligand, this communication is disrupted, effectively switching off the interaction between the ruthenium centers. researchgate.net

The switching can also be induced by changing the coordination mode of the terpyridine ligand itself. In a gold(III) terpyridine complex, the terpyridine ligand can switch from a tridentate to a monodentate coordination upon reaction with sodium azide (B81097). nih.gov This change in coordination is a form of molecular switching, demonstrating the versatility of terpyridine ligands in designing dynamic molecular systems.

Molecular Logic Gates:

The stimuli-responsive nature of terpyridine complexes has been harnessed to create molecular logic gates, which are the fundamental building blocks of molecular computers. These gates operate based on chemical or photophysical inputs and produce a measurable output, such as a change in fluorescence or absorption.

Osmium(II)-terpyridine complexes have been designed to function as two-input IMPLICATION, NOR, and XNOR logic gates. kashanu.ac.ir These complexes feature a heteroditopic terpyridine–bipyridine-type ligand where the terpyridine coordinates to the osmium center, leaving vacant pyridine (B92270)–imidazole motifs. kashanu.ac.ir These vacant sites can interact with different chemical inputs, such as anions and cations, or respond to changes in pH. kashanu.ac.ir The resulting changes in the complex's photophysical properties, particularly its near-infrared (NIR) emission, serve as the output signal for the logic operations. kashanu.ac.ir

Similarly, ruthenium(II) complexes incorporating ligands like (2-(2′-pyridyl)imidazole) can be part of complex systems involving host-guest chemistry with cyclophanes in aqueous solutions. kashanu.ac.ir This creates a network of interactions, including host-guest binding and acid-base reactions, which can be manipulated to perform logical operations. kashanu.ac.ir The state of the system, and thus the output of the logic gate, can be read through changes in the spectroscopic properties of the ruthenium complex.

Table 1: Examples of Terpyridine-Based Molecular Machines, Switches, and Logic Gates

System Type Terpyridine Derivative Metal Ion(s) Input Stimulus Output Signal Function
Molecular Shuttle 2,2':6',2''-Terpyridine Copper(I)/(II) Redox change Change in macrocycle position Mechanical motion
Molecular Switch 2,2':6',2''-Terpyridine Ruthenium(II)/(III) Protonation/Deprotonation Change in electronic communication Electronic switching
Molecular Switch 2,2':6',2''-Terpyridine Gold(III) Addition of azide Change in coordination mode Structural switching
Molecular Logic Gate Terpyridine–bipyridine-type ligand Osmium(II) Anions, cations, pH NIR emission IMPLICATION, NOR, XNOR logic
Molecular Logic Gate (2-(2′-pyridyl)imidazole)Ru(II) complexes Ruthenium(II) Host-guest binding, pH Spectroscopic changes Complex logic operations

Integration into Polymeric Materials and Metal-Organic Frameworks (MOFs)

The incorporation of this compound units into larger macromolecular structures like polymers and metal-organic frameworks (MOFs) has led to the development of advanced functional materials with tunable properties and a wide range of potential applications.

Polymeric Materials:

Terpyridine moieties can be integrated into polymer chains either as side chains, end groups, or within the main chain to create metallo-supramolecular polymers. These materials combine the processability of polymers with the unique electrochemical and photophysical properties of metal-terpyridine complexes.

Various controlled radical polymerization techniques, such as nitroxide-mediated radical polymerization (NMP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, have been employed to synthesize well-defined polymers with terpyridine side chains. nih.govrsc.org These methods allow for precise control over the molecular weight, composition, and architecture of the resulting polymers, including the creation of block copolymers where the terpyridine functionality is confined to a specific block. nih.gov

Anionic polymerization has also been used to create terpyridine-terminated polymers. bohrium.comnanochemres.orgresearchgate.net For example, living polymeric carbanions can be reacted with 4'-chloro-2,2':6',2''-terpyridine to introduce the terpyridine unit at the chain end. bohrium.comnanochemres.orgresearchgate.net These functionalized polymers can then be used to form self-assembled metallo-supramolecular block copolymers upon the addition of metal ions. bohrium.comnanochemres.orgresearchgate.net

The resulting terpyridine-containing polymers have been explored for various applications. For instance, they can be used to create self-healing hydrogels. frontiersin.org These materials utilize the reversible nature of metal-terpyridine coordination and other non-covalent interactions, like hydrogen bonding and π–π stacking, to repair mechanical damage. frontiersin.org

Metal-Organic Frameworks (MOFs):

Terpyridine-based ligands are excellent building blocks for the construction of both 2D and 3D metal-organic frameworks (MOFs) due to their rigid structure and well-defined coordination geometry. researchgate.net The choice of the terpyridine ligand and the metal ion dictates the structure and properties of the resulting MOF. researchgate.net

Functionally substituted terpyridines, such as those with carboxylic acid groups, can act as multitopic linkers to form porous 3D MOFs. For example, a zinc(II) MOF has been synthesized using 4′-(furan-2-yl)-[2,2′:6′,2′′-terpyridine]-4,4′′-dicarboxylic acid as the ligand. researchgate.net Similarly, an iron-based ionic MOF has been assembled from 4′-pyridyl-2,2′:6′,2′′-terpyridine and an iron(II) salt, which demonstrated catalytic activity in the hydroboration of alkynes. kashanu.ac.ir

The integration of photoactive or catalytically active terpyridine complexes into MOF structures is a promising strategy for creating advanced functional materials. A multicomponent MOF has been constructed that incorporates a bis-terpyridyl ruthenium chromophore. This integration significantly enhances the excited-state lifetime of the ruthenium complex, enabling it to act as a photosensitizer for generating singlet oxygen, which can be used for heterogeneous photocatalysis.

Table 2: Synthesis and Properties of Terpyridine-Containing Polymers and MOFs

Material Type Synthesis Method Terpyridine Derivative Metal Ion(s) Key Properties/Applications
Side-chain Polymer NMP, RAFT Vinylbenzamide-terpyridine - Controlled architecture for supramolecular assembly
End-functionalized Polymer Anionic Polymerization 4'-chloro-2,2':6',2''-terpyridine - Precursor for metallo-supramolecular block copolymers
Self-healing Hydrogel Free Radical Copolymerization 4-phenyl-2,2′:6′,2″-terpyridine Fe(III), etc. Reversible cross-linking, mechanical repair
3D Porous MOF Solvothermal Synthesis 4′-(furan-2-yl)-[2,2′:6′,2′′-terpyridine]-4,4′′-dicarboxylic acid Zn(II) Porosity, potential for sensing/catalysis
2D/3D Ionic MOF Self-assembly 4′-pyridyl-2,2′:6′,2′′-terpyridine Fe(II) Catalytic activity in hydroboration
Photocatalytic MOF Stepwise Reticular Synthesis Bis-terpyridyl ruthenium complex Ru(II) Enhanced photosensitizing ability, heterogeneous photocatalysis

Precursors for Nano-Structured Metal Oxides and Other Inorganic Materials

Metal-terpyridine complexes have emerged as versatile precursors for the synthesis of nano-structured inorganic materials, particularly metal oxides. The thermal decomposition of these coordination compounds offers a straightforward method to produce nanoparticles with controlled size, morphology, and crystallinity.

The structure of the terpyridine complex precursor can significantly influence the morphology of the resulting nanoparticles. For instance, the thermal decomposition of a new chromium(III) complex, [Cr(tpyOH)Cl₃]·2H₂O (where tpyOH is 4ʹ-hydroxy-2,2ʹ:6ʹ,2ʺ-terpyridine), has been used to prepare chromium(III) oxide (Cr₂O₃) nanoparticles. rsc.orgnanochemres.org The calcination temperature was found to be a key parameter in controlling the particle size and morphology of the Cr₂O₃ product. rsc.orgnanochemres.org Similarly, supramolecular structures of cobalt(II) and (III) containing 4′-hydroxy-2,2′:6′,2′′-terpyridine have been used as precursors to synthesize cobalt(II,III) oxide (Co₃O₄) nanoparticles. researchgate.net Research has shown that mono-terpyridine complexes of cobalt tend to yield spherical nanoparticles, whereas bis-terpyridine complexes can produce hexagonal structures. rsc.orgnanochemres.org

This approach is not limited to simple metal oxides. The "marriage of terpyridines and inorganic nanoparticles" is a growing field where terpyridine ligands or their metal complexes are used to functionalize a wide array of inorganic nanostructures. bohrium.comnih.gov This includes metal nanoparticles (e.g., gold), semiconductor quantum dots, and silica-based core-shell nanoparticles. bohrium.com The terpyridine moiety can either be directly attached to the nanoparticle surface to provide stability or can be used as a structural unit to assemble nanoparticles into ordered arrays. bohrium.comnih.gov

Furthermore, terpyridine-functionalized inorganic materials are being developed for specific applications. For example, vertically-oriented nanostructured silica (B1680970) films have been functionalized with bis(terpyridine)iron(II) complexes. These hybrid materials exhibit electrochromic properties, where the color of the film can be changed by applying an electrical potential, demonstrating the potential for creating novel display and sensing devices. Coordination nanosheets (CONASHs), which are 2D coordination polymers, have been fabricated using terpyridine-zinc(II) complexes and can act as photoactive host materials. researchgate.net

Table 3: Terpyridine Complexes as Precursors for Nanomaterials

Precursor Complex Target Nanomaterial Synthesis Method Key Findings/Applications
[Cr(tpyOH)Cl₃]·2H₂O Cr₂O₃ nanoparticles Calcination Temperature controls particle size and morphology.
Co(II)/(III) complexes with 4′-hydroxy-2,2′:6′,2′′-terpyridine Co₃O₄ nanoparticles Thermal Decomposition Precursor structure influences nanoparticle morphology (spherical vs. hexagonal).
Terpyridine-functionalized silica films Bis(terpyridine)iron(II) functionalized films Huisgen cycloaddition followed by metal coordination Creation of electrochromic materials.
Terpyridine-based ligands and metal salts Coordination Nanosheets (CONASHs) Self-assembly Photoactive host materials with potential for sensing and photocatalysis.

Photophysical and Redox Property Modulation in 2,2 :3 ,2 Terpyridine Derived Systems

Manipulation of Metal-to-Ligand Charge Transfer (MLCT) Excited States

Metal-to-Ligand Charge Transfer (MLCT) transitions are a hallmark of many transition metal complexes, including those with 2,2':3',2''-terpyridine ligands. These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy and nature of these MLCT excited states can be readily manipulated through various synthetic strategies.

In platinum(II) terpyridyl alkynyl complexes, the lowest-energy excited states can be switched from ligand-to-ligand charge transfer (LLCT) or intraligand charge transfer (ILCT) to MLCT states by protonating amino groups on the ligands. nih.gov This control is achieved by adjusting the pH of the solution, demonstrating a reversible switching mechanism. nih.gov For instance, excitation of a ruthenium(II) bis(2,2':6',2''-terpyridine) complex functionalized with a hydroquinone (B1673460) moiety populates a triplet MLCT excited state where the electron is localized on the terpyridine ligand. nih.gov The lifetime of this excited state is temperature-dependent, increasing as the temperature is lowered. nih.gov

Engineering Intraligand (ILCT) and Metal-Ligand-to-Ligand Charge Transfer (MLLCT) Transitions

Beyond MLCT states, this compound systems can be engineered to exhibit Intraligand Charge Transfer (ILCT) and Metal-Ligand-to-Ligand Charge Transfer (MLLCT) transitions. These processes are heavily dependent on the electronic properties of substituents attached to the terpyridine scaffold.

The introduction of strong electron-donating groups, such as dimethylamine (B145610) (-NMe₂) or morpholine, onto the terpyridine ligand can induce a switch in the nature of the lowest excited state. mdpi.comnih.gov For example, in certain rhenium(I) carbonyl complexes, substituting the terpyridine with a 4'-(4-NMe₂-phenyl) group causes a shift from a ³MLCT to a ³ILCT excited state. nih.gov This switch is often accompanied by a significant enhancement of visible light absorption and a prolongation of the excited-state lifetime. mdpi.comnih.gov

In iridium(III) complexes, the attachment of a morpholinyl group to a 4'-phenyl-2,2':6',2''-terpyridine ligand leads to dramatic changes in absorption and emission characteristics. mdpi.comnih.gov In bis-terpyridyl iridium(III) systems, this modification induces a switch from a mixed intraligand-metal-to-ligand charge transfer (³IL–³MLCT) state to a pure intraligand charge transfer (³ILCT) state. mdpi.comnih.gov This results in a new, strong visible absorption and a significant red shift in emission. mdpi.comnih.gov For mono-terpyridyl iridium(III) complexes, the effect is less pronounced, with the excited states exhibiting a mixed MLLCT-ILCT nature, where the MLLCT component is dominant. mdpi.comnih.gov The involvement of ILCT transitions is evidenced by an increase in the molar extinction coefficients of absorption bands in the 350–550 nm range. mdpi.comnih.gov

Theoretical calculations confirm that these changes arise from the involvement of ¹ILCT transitions, which occur from the electron-donating substituent to the π-accepting terpyridine core. mdpi.com The coordination of amine-functionalized terpyridines to metal ions like Zn(II) can also enhance ILCT transitions, as the metal ion's charge makes the terpyridine a stronger π-acceptor, thereby reducing the HOMO-LUMO gap. mdpi.com

Fine-Tuning Luminescence Quantum Yields and Excited-State Lifetimes

The luminescence properties of this compound complexes, specifically their quantum yields (Φ) and excited-state lifetimes (τ), can be precisely tuned through chemical modifications. These properties are intrinsically linked to the nature of the lowest-lying excited state (e.g., MLCT, ILCT, or MLLCT).

For instance, iridium(III) complexes incorporating functionalized 2,2':6',2''-terpyridines display room-temperature phosphorescence in the orange-red spectral region, with quantum yields ranging from 1.27% to 5.30% and lifetimes from hundreds of nanoseconds to a few microseconds. mdpi.com The introduction of a strongly electron-donating -NMe₂ group into a rhenium(I) terpyridine complex was shown to dramatically lengthen the excited-state lifetime from 1.5 ns to 380 ns, a consequence of switching the lowest excited state from ³MLCT to ³ILCT. nih.gov

A strategy to extend luminescence lifetimes involves creating an equilibrium between a luminescent ³MLCT state and a nearby non-emissive triplet intraligand (³IL) state. nih.gov In this "excited-state equilibration" approach, the organic chromophore acts as an energy reservoir, repopulating the emissive ³MLCT state. nih.gov This has been observed in rhenium(I) complexes with 1-pyrenyl-substituted terpyridine ligands, which exhibit significantly enhanced room-temperature lifetimes. acs.org

The solvent and physical state also play a crucial role. Ruthenium(II) complexes with styrylbenzene-terpyridine ligands show lifetimes that increase substantially when moving from acetonitrile (B52724) to DMSO. acs.org Similarly, for many complexes, transitioning from a room-temperature solution to a low-temperature (77 K) frozen matrix or a solid state results in a hypsochromic (blue) shift in emission and a significant increase in excited-state lifetimes. nih.govmdpi.com

Below is a table summarizing the photophysical properties of selected this compound derived complexes.

ComplexSolvent/Stateλem (nm)Quantum Yield (Φ)Lifetime (τ)Excited State Nature
[IrCl₃(L¹)] (L¹ = thiophene-terpy)DMSO6125.30%1.54 µs³MLCT/³ILCT
[IrCl₃(L²)] (L² = bithiophene-terpy)DMSO7091.27%2.82 µs³ILCT
[IrCl₃(L³)] (L³ = EDOT-terpy)DMSO6204.42%0.98 µs³MLCT/³ILCT
Ru(II) bis-terpyridine (hydroquinone)Butyronitrile (RT)--46 ± 3 ns³MLCT
Ru(II) bis-terpyridine (benzoquinone)Butyronitrile (RT)--190 ± 12 ps³MLCT (quenched)
[ReCl(CO)₃(4'-(4-NMe₂-phenyl)-terpy)]---380 ns³ILCT

Exploration of Multi-Electron Transfer and Redox Switching Phenomena

The rich electrochemistry of this compound complexes makes them ideal platforms for studying multi-electron transfer processes and developing redox-switchable systems. The ability to control the flow of electrons by external stimuli is fundamental to creating molecular devices.

An electroactive luminescent switch has been developed using a ruthenium(II) bis(terpyridine) complex where one terpyridine ligand is functionalized with a hydroquinone. nih.gov In this system, the complex is luminescent. Upon electrochemical or chemical oxidation of the hydroquinone to a benzoquinone, an efficient electron transfer process is switched on. The excited ³MLCT state of the ruthenium center donates an electron to the quinone, which quenches the luminescence and reduces the excited-state lifetime from 46 ns to just 190 ps. nih.gov This on/off switching is reversible. nih.gov

Dendrimers constructed from terpyridine-functionalized oligothiophenes and a Ru(II) core have been investigated for their potential in multi-electron transfer processes. beilstein-journals.org The electrochemical analysis of these large, conjugated molecules reveals broad and irreversible oxidation waves, which are attributed to multiple, closely spaced electron-transfer events occurring on the dendritic ligands. beilstein-journals.org

Furthermore, concerted proton-electron transfer (CPET) has been studied in ruthenium terpyridine-4'-carboxylate complexes. nih.gov In these molecules, the redox-active ruthenium center is separated from the proton-accepting carboxylate group by a significant distance (6.9 Å). Despite this separation, the Ru(III) complex can efficiently oxidize substrates by abstracting both an electron and a proton in a concerted step. nih.gov This demonstrates that redox activity can be coupled to proton transfer over long molecular distances, a key process in many biological and catalytic systems. The self-assembly of a cobalt(II) ion with a redox-active EDOT-terpyridine ligand has also been shown to exhibit reversible spin-state switching influenced by counteranions, linking redox behavior to magnetic properties. bohrium.com

Systematic Investigation of Structure-Property Relationships for Tunable Photofunctionality

A key factor is the electronic nature of substituents on the terpyridine ring. Electron-donating groups (e.g., -N(CH₃)₂, -OMe, morpholine) generally cause a bathochromic (red) shift in the absorption and emission spectra, while electron-withdrawing groups (e.g., -CF₃, -NO₂) lead to a hypsochromic (blue) shift. nih.govmdpi.com This is because donating groups raise the energy of the highest occupied molecular orbital (HOMO), often localized on the ligand, thereby decreasing the energy gap for ILCT or MLCT transitions. mdpi.com

The coordination mode of the terpyridine ligand also has a profound impact. In rhenium(I) carbonyl complexes, converting the terpyridine from a bidentate (κ²N) to a terdentate (κ³N) coordination mode causes significant changes in absorption spectra and oxidation potentials. unibo.it The κ³N coordination destabilizes the HOMO level, leading to a reduction in the band gap and absorption profiles that extend into the near-infrared region. unibo.it

The choice of metal ion is equally critical. Different metals offer distinct d-orbital energies and spin-orbit coupling constants, which directly affect the energies of MLCT states and the efficiency of phosphorescence. nih.gov For example, iridium(III) complexes are known to exhibit high phosphorescence efficiencies due to strong spin-orbit coupling, which facilitates intersystem crossing from singlet to triplet excited states. mdpi.com

By combining these synthetic strategies—substituent effects, coordination mode control, and metal ion variation—a high degree of control over the excited-state nature (MLCT, ILCT, MLLCT), emission color, quantum yield, and lifetime can be achieved, allowing for the rational design of this compound-based materials with specific photofunctionalities. mdpi.commdpi.comirphouse.com

Future Research Directions and Emerging Opportunities

Novel Ligand Design and Synthetic Methodologies for Enhanced Functionality

Future progress in 2,2':3',2''-terpyridine chemistry is intrinsically linked to the development of innovative synthetic methods that allow for precise control over the ligand's electronic and steric properties. While established methods like the Kröhnke synthesis provide a solid foundation, researchers are increasingly exploring more versatile and efficient routes to create functionalized terpyridines. nih.govresearchgate.net

One key area of focus is the use of palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings. rsc.orgresearchgate.net These methods offer a powerful toolkit for introducing a wide array of functional groups at specific positions on the terpyridine scaffold, which is crucial for fine-tuning the resulting metal complexes' properties. rsc.orgmdpi.com The development of one-pot synthesis and microwave-assisted reactions is also gaining traction, aiming to improve yields, reduce reaction times, and simplify purification processes. rsc.orgnih.gov

The strategic design of ligands with tailored functionalities is paramount for enhancing their performance in specific applications. For instance, incorporating electron-donating or -withdrawing groups can modulate the photophysical and electrochemical properties of the corresponding metal complexes, a critical aspect for their use in light-emitting devices and sensors. rsc.orgnih.gov Furthermore, the synthesis of ditopic or polytopic terpyridine ligands is a growing trend, enabling the construction of complex supramolecular assemblies and coordination polymers. researchgate.netmdpi.com

Key Synthetic Strategies for this compound Derivatives:

Synthetic MethodDescriptionAdvantages
Kröhnke ReactionCondensation of a 1,5-dicarbonyl compound with an ammonia (B1221849) source. nih.govresearchgate.netWell-established, good for certain substitution patterns. nih.gov
Coupling MethodologiesPalladium-catalyzed reactions (Suzuki, Stille, etc.) to form C-C bonds. rsc.orgHigh versatility in functional group introduction. rsc.org
Ring AssemblyStepwise construction of the pyridine (B92270) rings. rsc.orgAllows for the synthesis of unsymmetrical derivatives. rsc.org
One-Pot SynthesisMultiple reaction steps are performed in a single reactor. rsc.orgnih.govIncreased efficiency and reduced waste. nih.gov

Exploration of Underutilized Metal Ions and Main Group Element Chemistry

While the coordination chemistry of this compound with transition metals like ruthenium, iron, and cobalt is well-documented, a significant opportunity lies in exploring its complexes with less common metal ions. nih.govrsc.org The unique electronic and magnetic properties of lanthanide and actinide ions, for example, could lead to novel luminescent and magnetic materials when coordinated with terpyridine ligands. lanl.gov The integration of terpyridine derivatives with lanthanide ions has already shown potential for creating photoluminescent hybrid materials with applications in light-emitting devices. lanl.gov

Furthermore, the chemistry of this compound with main group elements from the s- and p-blocks remains a largely untapped area of research. rsc.org A systematic investigation into these complexes could reveal unexpected coordination geometries, reactivity, and photophysical behaviors. rsc.org The interactions of terpyridine with elements like tin, antimony, and bismuth, for instance, could yield materials with interesting catalytic or optical properties. This expansion beyond the traditional transition metals opens up new avenues for designing functional molecules and materials with diverse applications. rsc.org

Examples of Metal Ions for Future Exploration with this compound:

Element GroupSpecific IonsPotential Applications
LanthanidesEuropium (Eu³⁺), Terbium (Tb³⁺)Luminescent materials, bio-imaging probes lanl.gov
ActinidesThorium (Th⁴⁺), Uranium (U⁶⁺)Catalysis, fundamental coordination chemistry
Main Group (p-block)Tin (Sn²⁺/⁴⁺), Bismuth (Bi³⁺)Photovoltaics, photocatalysis rsc.org
Main Group (s-block)Barium (Ba²⁺), Strontium (Sr²⁺)Supramolecular assembly, precursor for materials synthesis rsc.org

Integration of this compound into Multifunctional Hybrid Materials

The incorporation of this compound units into larger, multifunctional systems is a rapidly growing area of research with immense potential. By combining the unique coordination properties of terpyridine with other materials, scientists can create hybrid systems with synergistic functionalities. nih.govlanl.gov

One promising approach is the use of terpyridine-based metal complexes as building blocks for metal-organic frameworks (MOFs). nih.gov The rigid and directional nature of the terpyridine ligand can be exploited to construct porous, crystalline materials with applications in gas storage, separation, and heterogeneous catalysis. nih.gov Similarly, the integration of terpyridine into covalent organic frameworks (COFs) can lead to highly stable and functional materials.

Another key direction is the development of metallopolymers, where terpyridine-metal complexes are incorporated into polymer chains. nih.gov These materials can exhibit interesting stimuli-responsive behaviors, making them suitable for applications in sensors, drug delivery, and smart materials. rsc.org Grafting terpyridine ligands onto the surfaces of inorganic nanoparticles, such as silica (B1680970) or gold, is another strategy to create hybrid materials that combine the properties of both components. nih.govscispace.com For example, such materials could be used in targeted drug delivery or as recyclable catalysts.

Advanced Computational Predictions and Machine Learning Applications in Terpyridine Chemistry

The synergy between experimental synthesis and computational modeling is becoming increasingly crucial for accelerating the discovery of new terpyridine-based materials. nih.govresearchgate.net Density Functional Theory (DFT) and other computational chemistry methods are powerful tools for predicting the electronic structure, spectroscopic properties, and reactivity of terpyridine complexes. nih.govroyalsocietypublishing.org These theoretical insights can guide the rational design of new ligands and help to understand the structure-property relationships that govern their functionality. nih.gov

In recent years, machine learning (ML) has emerged as a transformative tool in chemical research. nih.govarxiv.org By training ML models on large datasets of chemical information, it is possible to predict the properties of new molecules with high accuracy and at a fraction of the computational cost of traditional methods. mdpi.commdpi.com In the context of terpyridine chemistry, ML could be used to:

Predict the photophysical and electrochemical properties of novel terpyridine complexes.

Screen large virtual libraries of ligands to identify promising candidates for specific applications.

Optimize reaction conditions for the synthesis of terpyridine derivatives.

Accelerate the discovery of new functional materials by predicting their properties before they are synthesized.

The integration of ML with high-throughput experimentation has the potential to revolutionize the way that terpyridine chemistry is studied, enabling the rapid and efficient discovery of next-generation materials. nih.gov

Development of Next-Generation Molecular Devices and Responsive Materials

The unique photophysical and electrochemical properties of this compound complexes make them highly attractive candidates for the development of advanced molecular devices and responsive materials. rsc.orgmdpi.com Future research in this area will focus on harnessing these properties to create innovative technologies with real-world applications.

One area of significant interest is the development of novel light-emitting devices, such as organic light-emitting diodes (OLEDs), using luminescent terpyridine complexes. rsc.org By carefully tuning the ligand structure and the choice of metal ion, it is possible to achieve efficient emission across the visible spectrum. lanl.gov Terpyridine-based systems are also being explored for their potential in dye-sensitized solar cells (DSSCs), where they can act as efficient photosensitizers for light-to-electricity conversion. nih.govmdpi.com

The ability of terpyridine complexes to respond to external stimuli, such as light, pH, or the presence of specific analytes, makes them ideal for the creation of sensors and molecular switches. rsc.org For example, a sensor could be designed where the binding of a target molecule to a terpyridine complex results in a change in its fluorescence or color. rsc.org These responsive materials could also find applications in areas such as smart windows, data storage, and controlled drug release. The continued development of these molecular devices and responsive materials will depend on a deep understanding of the fundamental chemistry of this compound and the ability to precisely control its properties through rational design and synthesis.

Q & A

Q. What are the standard synthetic routes for preparing 2,2':6',2''-Terpyridine and its derivatives?

The Kröhnke reaction is the classical method for synthesizing unsubstituted 2,2':6',2''-Terpyridine, involving cyclocondensation of pyridine derivatives with acetylpyridinium salts under basic conditions . For functionalized derivatives (e.g., 4'-substituted variants), Suzuki cross-coupling reactions are widely employed to introduce aryl or heteroaryl groups, as demonstrated in the synthesis of 4′-(4-methylphenyl)-2,2':6',2''-Terpyridine . Multi-step strategies combining Kröhnke and Suzuki reactions ensure reproducibility and efficient yields (~60–85%) for complex ligands .

Q. What characterization techniques are essential for confirming the structural integrity of Terpyridine ligands and their metal complexes?

  • 1H/13C NMR : Critical for verifying ligand purity and substituent positions. For example, aromatic proton signals in 4′-phenyl-substituted Terpyridine appear as distinct triplets in the δ 7.5–8.5 ppm range .
  • X-ray crystallography : Resolves coordination geometry, as seen in Ru(II)-Terpyridine complexes with octahedral coordination confirmed by bond lengths (e.g., Ru–N distances: ~2.05 Å) .
  • ESI-MS and IR spectroscopy : Validate molecular ion peaks (e.g., [M–2PF6]²⁺ for Ru complexes) and monitor carbonyl stretching frequencies (e.g., ~1900 cm⁻¹ for Re(CO)₃-Terpyridine) .

Q. What safety protocols should be followed when handling 2,2':6',2''-Terpyridine in the laboratory?

  • Personal protective equipment (PPE) : Use N95 masks, chemical-resistant gloves (EN 374 standard), and full-body suits to avoid inhalation or dermal contact .
  • Ventilation : Conduct reactions in fume hoods to minimize aerosol exposure, as Terpyridine dust can irritate the respiratory system .
  • Storage : Keep containers tightly sealed in dry, ventilated areas to prevent moisture-induced degradation .

Q. How is 2,2':6',2''-Terpyridine utilized in coordination chemistry?

Terpyridine acts as a tridentate NNN-pincer ligand, forming stable complexes with transition metals (e.g., Ru²⁺, Re⁺, Pd²⁺). Its low LUMO energy enables redox-active behavior, facilitating applications in catalysis and optoelectronics. For example, Ru-Terpyridine complexes exhibit strong metal-to-ligand charge transfer (MLCT) bands at ~500 nm, useful in light-harvesting devices .

Advanced Research Questions

Q. How can researchers design Terpyridine-metal complexes for targeted applications (e.g., photodynamic therapy or catalysis)?

  • Functionalization : Introduce electron-donating/withdrawing groups (e.g., methoxy, pyrenyl) at the 4′-position to modulate electronic properties. Anthracenyl-substituted Re(I)-Terpyridine complexes, for instance, enhance photoinduced CO release for cancer therapy .
  • Co-ligand selection : Auxiliary ligands like DMSO or Cl⁻ influence stability and reactivity. Ru-Terpyridine-DMSO complexes show higher cytotoxicity by interacting with G-quadruplex DNA .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray results) be resolved during complex characterization?

  • Cross-validation : Combine 2D NMR (e.g., COSY) with X-ray data to confirm ligand coordination modes. Discrepancies in proton environments may arise from dynamic effects (e.g., fluxionality in solution) .
  • Computational modeling : Density functional theory (DFT) calculations can reconcile spectral anomalies by predicting optimized geometries and electronic transitions .

Q. What strategies enhance the thermodynamic stability of Terpyridine complexes under physiological conditions?

  • Rigid substituents : Bulky aryl groups (e.g., biphenyl) reduce ligand dissociation rates.
  • Chelate effect : Use co-ligands with stronger σ-donor/π-acceptor capacity (e.g., CO in Re(I) complexes) to stabilize metal centers .

Q. What environmental considerations are critical when disposing of Terpyridine-containing waste?

  • Containment : Collect solid waste in sealed containers to prevent drainage contamination.
  • Neutralization : Treat acidic/basic residues before disposal to avoid hazardous reactions .

Q. How does Terpyridine facilitate supramolecular assembly in nanotechnology?

Terpyridine-metal coordination drives hierarchical self-assembly. For example, Fe²⁺-Terpyridine linkages form metallopolymers with tunable optoelectronic properties, applicable in organic LEDs .

Q. What novel applications exploit Terpyridine’s photophysical properties?

  • Photodynamic therapy : Re(I)-Terpyridine-CO complexes generate ROS under visible light, inducing cancer cell apoptosis via NADH oxidation .
  • Sensors : 4′-Pyrenyl-Terpyridine ligands exhibit fluorescence quenching upon metal binding, enabling selective ion detection .

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